1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
Description
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Properties
IUPAC Name |
[1-(2,2-diethoxyethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BN2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9,13-14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGDFMFEWNRPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(OCC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675367 | |
| Record name | [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-20-6 | |
| Record name | B-[1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive synthesis pathway for 1-(2,2-diethoxyethyl)pyrazole-4-boronic acid, a valuable building block in medicinal chemistry and drug development. The described methodologies are based on established and reliable chemical transformations, providing a clear route to this target compound. This document details two primary synthetic strategies, including experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.
Introduction
This compound and its derivatives are important intermediates in organic synthesis, particularly in the construction of complex pharmaceutical agents through cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic acid moiety at the 4-position of the pyrazole ring, combined with the N-1 diethoxyethyl substituent, offers a versatile scaffold for the development of novel therapeutic compounds. This guide presents two viable synthetic routes, each with distinct advantages, to afford the target molecule.
Synthetic Strategies Overview
Two principal pathways for the synthesis of this compound are presented:
-
Strategy 1: Post-Alkylation C-H Borylation. This approach involves the initial N-alkylation of pyrazole followed by a direct iridium-catalyzed C-H borylation at the 4-position of the pyrazole ring.
-
Strategy 2: Pre-Functionalization and Borylation. This alternative route begins with the bromination of the pyrazole ring at the 4-position, followed by N-alkylation, and subsequent conversion of the bromo-substituent to the boronic acid via a Grignard reaction or palladium-catalyzed borylation.
Strategy 1: Post-Alkylation C-H Borylation
This strategy is a more modern approach that leverages the advancements in C-H activation and functionalization, offering a potentially more atom-economical route.
Logical Workflow for Strategy 1
Caption: Workflow for the synthesis of the target compound via Strategy 1.
Step 1: Synthesis of 1-(2,2-Diethoxyethyl)-1H-pyrazole
The initial step involves the N-alkylation of pyrazole with 2-bromo-1,1-diethoxyethane. A common and effective method utilizes a strong base such as sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1][2]
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add 2-bromo-1,1-diethoxyethane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 1-(2,2-diethoxyethyl)-1H-pyrazole.
| Parameter | Value |
| Starting Material | Pyrazole |
| Reagents | Sodium Hydride, 2-Bromo-1,1-diethoxyethane |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
Table 1: Quantitative data for the N-alkylation of pyrazole.
Step 2: Synthesis of this compound pinacol ester
This step employs an iridium-catalyzed C-H borylation, which is a powerful method for the direct functionalization of heteroarenes.[3][4][5] The reaction typically utilizes an iridium precursor, a bipyridine ligand, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol:
-
In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%), and bis(pinacolato)diboron (1.5 equivalents) to an oven-dried reaction vessel.
-
Add the substrate, 1-(2,2-diethoxyethyl)-1H-pyrazole (1.0 equivalent), and an anhydrous, non-polar solvent such as cyclohexane or tetrahydrofuran.
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired pinacol ester.
| Parameter | Value |
| Starting Material | 1-(2,2-Diethoxyethyl)-1H-pyrazole |
| Catalyst System | [Ir(cod)OMe]₂ / dtbpy |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
| Solvent | Cyclohexane or THF |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
Table 2: Quantitative data for the Iridium-catalyzed C-H borylation.
Step 3: Deprotection to this compound
The final step is the hydrolysis of the pinacol ester to the corresponding boronic acid. This can be achieved under mild conditions to avoid degradation of the product.[6][7]
Experimental Protocol (Method A: Oxidative Cleavage):
-
Dissolve the pinacol ester (1.0 equivalent) in a mixture of acetone and water.
-
Add sodium periodate (NaIO₄) (4.0 equivalents) and ammonium acetate (catalytic amount).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the boronic acid.
Experimental Protocol (Method B: Transesterification-Hydrolysis):
-
Dissolve the pinacol ester (1.0 equivalent) in an organic solvent such as THF.
-
Add diethanolamine (1.1 equivalents) and stir at room temperature for 1-2 hours to form the diethanolamine adduct.
-
Remove the solvent under reduced pressure.
-
Treat the resulting solid with an aqueous acid (e.g., 1M HCl) and stir vigorously for 1-2 hours.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the boronic acid.
| Parameter | Value |
| Starting Material | This compound pinacol ester |
| Reagents | Method A: NaIO₄, NH₄OAc; Method B: Diethanolamine, HCl |
| Solvent | Acetone/Water or THF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
Table 3: Quantitative data for the deprotection of the pinacol ester.
Strategy 2: Pre-Functionalization and Borylation
This classical approach provides a reliable, albeit potentially longer, route to the target compound. It involves the initial functionalization of the pyrazole ring, which then directs the subsequent borylation.
Logical Workflow for Strategy 2
Caption: Workflow for the synthesis of the target compound via Strategy 2.
Step 1: Synthesis of 4-Bromopyrazole
The synthesis begins with the bromination of pyrazole at the 4-position.
Experimental Protocol:
-
Dissolve pyrazole (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform.
-
Cool the solution to 0 °C.
-
Slowly add bromine (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give 4-bromopyrazole, which can often be used in the next step without further purification.
| Parameter | Value |
| Starting Material | Pyrazole |
| Reagent | Bromine |
| Solvent | Acetic Acid or Chloroform |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Table 4: Quantitative data for the bromination of pyrazole.
Step 2: Synthesis of 1-(2,2-Diethoxyethyl)-4-bromopyrazole
The N-alkylation of 4-bromopyrazole is carried out using a similar procedure to that described in Strategy 1.
Experimental Protocol:
-
Follow the protocol for the N-alkylation of pyrazole as described in Strategy 1, Step 1, using 4-bromopyrazole as the starting material.
| Parameter | Value |
| Starting Material | 4-Bromopyrazole |
| Reagents | Sodium Hydride, 2-Bromo-1,1-diethoxyethane |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-90% |
Table 5: Quantitative data for the N-alkylation of 4-bromopyrazole.
Step 3: Synthesis of this compound pinacol ester
The bromo-substituent is converted to the boronic acid pinacol ester via a lithium-halogen exchange followed by reaction with an electrophilic boron source.
Experimental Protocol:
-
Dissolve 1-(2,2-diethoxyethyl)-4-bromopyrazole (1.0 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography on silica gel to afford the pinacol ester.
| Parameter | Value |
| Starting Material | 1-(2,2-Diethoxyethyl)-4-bromopyrazole |
| Reagents | n-Butyllithium, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temp. |
| Reaction Time | 3-5 hours |
| Typical Yield | 65-80% |
Table 6: Quantitative data for the borylation reaction.
Step 4: Deprotection to this compound
The final deprotection step is identical to that in Strategy 1.
Experimental Protocol:
-
Follow the protocol for the deprotection of the pinacol ester as described in Strategy 1, Step 3.
| Parameter | Value |
| Starting Material | This compound pinacol ester |
| Reagents | Method A: NaIO₄, NH₄OAc; Method B: Diethanolamine, HCl |
| Solvent | Acetone/Water or THF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
Table 7: Quantitative data for the deprotection of the pinacol ester.
Conclusion
This technical guide provides two robust and well-documented synthetic pathways for the preparation of this compound. Strategy 1 offers a more convergent and modern approach utilizing C-H activation, while Strategy 2 follows a more traditional and often highly reliable route involving functional group interconversion. The choice of strategy will depend on the specific requirements of the researcher, including reagent availability, scalability, and desired purity of the final compound. The detailed experimental protocols and tabulated quantitative data herein serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
An In-depth Technical Guide to 1-(2,2-Diethoxyethyl)pyrazole-4-boronic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid. The information is intended for professionals in the fields of chemical research and drug development.
Introduction
Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom. They are widely recognized for their versatile reactivity, stability, and relatively low toxicity, making them invaluable intermediates in organic chemistry.[1] Boronic acids are considered Lewis acids and are bioisosteres of carboxylic acids.[1]
Particularly, pyrazole-containing boronic acids are significant building blocks in medicinal chemistry. The pyrazole ring is a common heterocyclic motif found in numerous biologically active compounds. The boronic acid functional group serves as a crucial handle for forming carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide focuses on the specific properties and synthesis of this compound, a derivative with potential applications in the synthesis of novel pharmaceutical agents.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₇BN₂O₄ | [2] |
| Molecular Weight | 228.05 g/mol | [2] |
| Monoisotopic Mass | 228.12814 Da | [2] |
| IUPAC Name | [1-(2,2-diethoxyethyl)pyrazol-4-yl]boronic acid | [2] |
| SMILES | B(C1=CN(N=C1)CC(OCC)OCC)(O)O | [2] |
| InChIKey | QXGDFMFEWNRPLV-UHFFFAOYSA-N | [2] |
| Physical Form | Likely a solid at room temperature (similar to related pyrazole boronic acids).[3] | Inferred |
| Solubility | Expected to be insoluble or sparingly soluble in water, with better solubility in organic solvents like methanol, ethanol, and DMSO.[4] | Inferred |
| Stability | Stable under normal conditions.[4] | Inferred |
| Reactivity | Incompatible with strong oxidizing agents.[4] The acetal group is sensitive to strong acids. | [4] |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from a halogenated pyrazole precursor. The most common approach is a Miyaura borylation of a brominated pyrazole, followed by hydrolysis if necessary. Often, the more stable pinacol ester is synthesized as an intermediate.[5][6]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H17BN2O4) [pubchemlite.lcsb.uni.lu]
- 3. 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester 97 864754-18-7 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid pinacol ester (CAS 1256359-25-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Chemical Identity and Properties
This compound pinacol ester is a heterocyclic organic compound featuring a pyrazole ring substituted with a diethoxyethyl group at the N1 position and a boronic acid pinacol ester at the C4 position. The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid functionality.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1256359-25-7 |
| Chemical Name | 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Synonyms | This compound, pinacol ester |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇BN₂O₄ | - |
| Molecular Weight | 310.20 g/mol | - |
| Appearance | Expected to be a colorless oil or a low-melting solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents like THF, Dioxane, DMF, and Chloroform. Insoluble in water.[1] | General observation for similar compounds |
| Stability | Stable under normal conditions. Sensitive to moisture and strong oxidizing agents.[1] | General observation for similar compounds |
Synthesis and Mechanism
The synthesis of this compound pinacol ester typically involves a multi-step process. A common strategy is the N-alkylation of a pyrazole precursor followed by a borylation reaction. While a specific protocol for this exact compound is not publicly available, a representative synthesis can be adapted from procedures for structurally similar compounds.
A plausible synthetic route starts with the N-alkylation of 4-bromo-1H-pyrazole with 2-bromo-1,1-diethoxyethane, followed by a Miyaura borylation reaction.
Caption: Synthetic workflow for this compound pinacol ester.
Experimental Protocol (Representative)
The following is a detailed experimental protocol adapted from the synthesis of a structurally related compound, 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[2] This protocol is provided as a guide and may require optimization for the specific synthesis of the title compound.
Step 1: Synthesis of 1-(2,2-Diethoxyethyl)-4-bromo-1H-pyrazole
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2,2-diethoxyethyl)-4-bromo-1H-pyrazole.
Step 2: Synthesis of this compound pinacol ester
-
In a flame-dried Schlenk flask, combine 1-(2,2-diethoxyethyl)-4-bromo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound pinacol ester.
Applications in Drug Discovery and Development
Pyrazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities.[3] this compound pinacol ester serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the construction of kinase inhibitors.
Intermediate in the Synthesis of JAK Inhibitors
This compound is a key building block for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myelofibrosis.[1] The pyrazole-boronic acid moiety allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various heterocyclic partners.
Caption: Role in the synthesis of JAK inhibitors.
The diethoxyethyl group on the pyrazole ring serves as a masked aldehyde. Under acidic conditions, this acetal can be hydrolyzed to reveal the aldehyde functionality, which can then be further manipulated to complete the synthesis of the target JAK inhibitor.
Analytical Data (Representative)
Table 3: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H (C3-H, C5-H) | 7.5 - 8.0 | s |
| CH(OEt)₂ | 4.5 - 5.0 | t |
| N-CH₂ | 4.0 - 4.5 | d |
| O-CH₂ (ethoxy) | 3.4 - 3.8 | q |
| Pinacol-CH₃ | 1.3 | s |
| CH₃ (ethoxy) | 1.1 - 1.3 | t |
Note: Predicted values are for guidance only and should be confirmed by experimental data.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound pinacol ester. However, based on the safety information for related pyrazole boronic acid esters, the following precautions should be taken.
Table 4: General Safety and Handling Precautions
| Hazard | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[4] Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation.[4] Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation.[4] Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area. |
| Ingestion | Harmful if swallowed.[4] Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from moisture. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This compound pinacol ester is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its utility in constructing complex molecular architectures, such as those found in JAK inhibitors, underscores its importance in modern drug discovery. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. This guide provides a foundational understanding of this key chemical intermediate, and further research may reveal even broader applications.
References
- 1. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. 25-Hydroxy-7-dehydrocholesterol | C27H44O2 | CID 9908983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical Properties and Applications of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to boronic acids. Furthermore, a common and significant application of pyrazole boronic acids in synthetic chemistry is detailed with a corresponding workflow diagram.
Core Physical and Chemical Properties
Quantitative experimental data for the physical properties of this compound are not extensively reported. The following table summarizes the available computed and structural information.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇BN₂O₄ | - |
| Molecular Weight | 228.05 g/mol | - |
| Monoisotopic Mass | 228.12814 Da | - |
| Physical State | Solid (predicted) | General knowledge of similar boronic acids |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| SMILES | CCO--INVALID-LINK--OCC | - |
| InChI | InChI=1S/C9H17BN2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9,13-14H,3-4,7H2,1-2H3 | - |
Experimental Protocols
Given the absence of specific published experimental data for this compound, the following sections provide detailed, generalized methodologies for determining the key physical properties of boronic acids.
Determination of Melting Point
The melting point of a solid crystalline compound is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, dry sample of the boronic acid is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
-
Sample Preparation: An excess amount of the solid boronic acid is added to a known volume of a specific solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of the boronic acid in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. This process is repeated for a range of different solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the boronic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Boronic acids can sometimes form oligomers, which may lead to broad signals; using a solvent like Methanol-d₄ can sometimes help to obtain sharper spectra.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to record include the chemical shifts (δ) in parts per million (ppm), the integration of the signals, the multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) in Hertz.
-
Data Analysis: The acquired spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to confirm the expected proton environments of the this compound structure.
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
Pyrazole boronic acids are highly valuable reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide, a critical transformation in the synthesis of many pharmaceutical compounds and functional materials.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: A reaction vessel is charged with the pyrazole-4-boronic acid derivative (1.0 equivalent), an aryl or vinyl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water), is added.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the temperature depending on the reactivity of the substrates.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the desired coupled product.
Workflow Visualization
The following diagram illustrates the general workflow for the application of a pyrazole boronic acid in a Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid molecular structure
An In-depth Technical Guide to 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid: A Key Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its molecular structure, chemical properties, and synthesis and explores its critical role as a building block in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.
Molecular Structure and Chemical Properties
This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of the boronic acid functional group at the 4-position and a diethoxyethyl substituent at the 1-position of the pyrazole ring makes it a versatile intermediate in organic synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H17BN2O4 |
| Molecular Weight | 228.05 g/mol |
| IUPAC Name | [1-(2,2-diethoxyethyl)pyrazol-4-yl]boronic acid |
| SMILES | CCOCC(CC1=CN=N(C=C1)B(O)O)OCC |
| InChI Key | QXGDFMFEWNRPLV-UHFFFAOYSA-N |
A two-dimensional representation of the molecular structure is provided below:
Figure 1: Molecular Structure of this compound
Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: N-Alkylation of Pyrazole
-
To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2,2-diethoxyethyl)-1H-pyrazole.
Step 2: Halogenation of 1-(2,2-diethoxyethyl)-1H-pyrazole
-
Dissolve 1-(2,2-diethoxyethyl)-1H-pyrazole (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.
-
Add a halogenating agent such as N-bromosuccinimide (NBS, 1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole.
Step 3: Borylation via Suzuki-Miyaura Coupling
This step involves a palladium-catalyzed cross-coupling reaction.
-
In a reaction vessel, combine 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).
-
Add a degassed solvent, for instance, dioxane or DMF.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the pinacol ester of this compound.
Step 4: Hydrolysis to the Boronic Acid
-
Dissolve the pinacol ester from the previous step in a solvent mixture such as acetone and water.
-
Add an acid like hydrochloric acid (HCl) and stir the mixture at room temperature.
-
The progress of the hydrolysis can be monitored by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Dry, concentrate, and purify the final product, this compound, if necessary.
Application in Drug Development: Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[2] This pathway transduces signals from numerous cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.[2][3] Aberrant JAK-STAT signaling is implicated in various diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancers.[4][5] Consequently, JAKs have emerged as significant therapeutic targets.
Pyrazole-containing compounds have been identified as potent and selective JAK inhibitors.[4][6] this compound serves as a key intermediate in the synthesis of these inhibitors. The pyrazole core acts as a scaffold that can be functionalized to interact with the ATP-binding site of the JAK enzymes, while the boronic acid group allows for facile C-C bond formation through reactions like the Suzuki-Miyaura coupling, enabling the construction of complex drug molecules.
The JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[2] JAK inhibitors block this pathway by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation cascade.
Figure 2: The JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling for JAK Inhibitor Synthesis
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a hypothetical JAK inhibitor precursor.
-
To a reaction flask, add this compound (1.0 eq), an appropriate aryl or heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3 or K3PO4, 2.0 eq).
-
Add a mixture of degassed solvents, such as dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow: In Vitro Kinase Assay
Once a potential JAK inhibitor is synthesized, its biological activity can be assessed using an in vitro kinase assay.
Figure 3: A generalized workflow for an in vitro kinase assay to determine the inhibitory activity of a synthesized compound.
Quantitative Data of Related Pyrazole Derivatives
While specific bioactivity data for compounds directly derived from this compound are not publicly available, research on analogous 4-amino-(1H)-pyrazole derivatives demonstrates their potent inhibitory activity against various JAK isoforms. This data provides a valuable benchmark for the potential efficacy of molecules synthesized using the title compound.
Table 2: In Vitro Kinase Inhibitory Activities of Representative 4-Amino-(1H)-pyrazole Derivatives against JAKs [4][5]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3a | 5.6 | 3.1 | 4.8 |
| 3b | 4.2 | 2.5 | 3.9 |
| 3f | 3.4 | 2.2 | 3.5 |
| 11b | >1000 | 120 | >1000 |
| Ruxolitinib | 3.3 | 2.8 | 428 |
Data is presented for analogous compounds to provide context.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its structure is well-suited for the synthesis of complex heterocyclic compounds, most notably potent inhibitors of the Janus kinase family. The synthetic accessibility of this compound, coupled with the critical therapeutic importance of the JAK-STAT signaling pathway, ensures its continued relevance in the discovery and development of novel therapeutics for a range of debilitating diseases. This guide provides a foundational understanding for researchers and scientists working in this exciting and rapidly advancing field.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrazole-4-Boronic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing pyrazole-4-boronic acid and its derivatives. These compounds are pivotal building blocks in medicinal chemistry and materials science, most notably for their role in the synthesis of kinase inhibitors and other pharmacologically active molecules through Suzuki-Miyaura cross-coupling reactions. This document details key synthetic strategies, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes complex chemical and biological pathways.
Introduction to Pyrazole-4-Boronic Acids
Pyrazole-4-boronic acids and their esters are versatile synthetic intermediates. The pyrazole motif is a prominent scaffold in a multitude of therapeutic agents due to its ability to engage in various biological interactions.[1] The boronic acid functionality at the C4 position allows for facile carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, providing a powerful tool for molecular diversification.[2][3] The pinacol esters of these boronic acids are frequently employed due to their enhanced stability and ease of handling compared to the free boronic acids.[1] These reagents are crucial in the development of targeted therapies, including inhibitors for Janus kinase (JAK) and Mps1 kinase.[4]
Major Synthetic Routes
Several robust methods have been established for the synthesis of pyrazole-4-boronic acid derivatives. The choice of method often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.
Palladium-Catalyzed Borylation of 4-Halopyrazoles
One of the most prevalent methods for synthesizing pyrazole-4-boronic acid derivatives is the palladium-catalyzed cross-coupling of a 4-halopyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction, a variation of the Miyaura borylation, is highly efficient and tolerates a wide range of functional groups.
A general workflow for this process, including a subsequent Suzuki-Miyaura coupling, is depicted below.
Table 1: Palladium-Catalyzed Borylation of 4-Halopyrazoles
| Starting Material | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Boc-4-iodopyrazole | Pd(dppf)Cl₂ | KOAc | Isopropanol | Reflux | 16 | 85.7 | [5] |
| 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOAc | Dioxane | 80 | 12 | 95 | [6] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 85-95 | [7] |
| 4-Chloroquinaldine | XPhos-Pd-G2 | K₃PO₄ | Dioxane | 80 | 0.5 | 52 (as trifluoroborate) | [8] |
-
To a reaction vessel, add 1-Boc-4-iodopyrazole (29.4 g, 0.1 mol), bis(pinacolato)diboron (25.4 g, 0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.82 g, 0.001 mol), and potassium acetate (13.6 g, 0.14 mol).
-
Add 200 mL of isopropanol to the mixture.
-
Deoxygenate the mixture by vacuum and backfill with nitrogen.
-
Heat the reaction mixture to reflux and maintain for 16 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and filter the mixture.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Extract the residue with petroleum ether and purify to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester.
-
The resulting product is then deprotected by heating to 180 °C until gas evolution ceases, followed by trituration with petroleum ether to yield 4-pyrazoleboronic acid pinacol ester.
Grignard Reagent-Based Synthesis
An alternative approach involves the preparation of a Grignard reagent from a 4-halopyrazole, which is then quenched with a boronic ester. This method is particularly useful for the synthesis of N-alkylated pyrazole-4-boronic acid derivatives.
Table 2: Grignard-Based Synthesis of 1-Alkylpyrazole-4-boronic acid pinacol esters [9][10]
| 1-Alkyl-4-iodopyrazole | Grignard Reagent | Boron Reagent | Temp. (°C) | Yield (%) |
| 1-Methyl-4-iodopyrazole | i-PrMgCl | Isopropyl pinacol borate | -5 to -10 | 40 |
| 1-Isopropyl-4-iodopyrazole | i-PrMgCl | Isopropyl pinacol borate | -10 to -15 | 45 |
| 1-Benzyl-4-iodopyrazole | i-PrMgCl | Isopropyl pinacol borate | -10 to -15 | 55 |
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 1-isopropyl-4-iodopyrazole (20 g) in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to between -10 and -15 °C.
-
Slowly add a 1 M solution of isopropylmagnesium chloride (85 mL) via syringe, maintaining the temperature.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete Grignard formation.
-
In a separate flask, prepare a solution of isopropyl pinacol borate (17.2 g) in anhydrous THF.
-
Add the Grignard reagent solution to the boronic ester solution dropwise at -10 to -15 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product.
Direct C-H Borylation
Direct C-H borylation is an increasingly important, atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This approach avoids the pre-functionalization of the pyrazole ring with a halogen. Iridium- or rhodium-based catalysts are often employed, and the regioselectivity can be controlled by directing groups on the pyrazole ring.[11]
Applications in Drug Development: Targeting Kinase Pathways
Pyrazole-4-boronic acid derivatives are instrumental in the synthesis of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation.[12] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[13] Baricitinib, an inhibitor of JAK1 and JAK2, is synthesized using a pyrazole-4-boronic acid derivative and is used to treat rheumatoid arthritis.[4]
Mps1 Kinase and Cell Cycle Regulation
Monopolar spindle 1 (Mps1) kinase is a key regulator of the spindle assembly checkpoint (SAC), ensuring the proper segregation of chromosomes during mitosis.[14][15] Overexpression of Mps1 is observed in several cancers, making it an attractive therapeutic target.[15] Pyrazole-4-boronic acid pinacol ester is a known intermediate in the synthesis of potent Mps1 kinase inhibitors.[16]
Conclusion
The synthesis of pyrazole-4-boronic acid derivatives is a well-established and versatile field of organic chemistry with significant implications for drug discovery and development. The methodologies outlined in this guide, from palladium-catalyzed borylations to Grignard-based approaches, provide robust and adaptable routes to these valuable building blocks. The continued development of more efficient and atom-economical methods, such as direct C-H borylation, will further enhance the accessibility and utility of these important compounds in the creation of novel therapeutics targeting critical biological pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103601749B - A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate - Google Patents [patents.google.com]
- 10. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Pyrazole Boronic Acids in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intersection of pyrazole scaffolds and boronic acid functionalities has given rise to a class of molecules with significant and expanding applications in medicinal chemistry. Pyrazole boronic acids and their derivatives have emerged as crucial building blocks and key pharmacophores in the design and synthesis of novel therapeutic agents. Their unique structural and electronic properties enable potent and selective interactions with a range of biological targets, leading to the development of innovative treatments for cancer, inflammatory disorders, and viral infections. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of pyrazole boronic acids, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.
Core Concepts: The Dual Functionality of Pyrazole Boronic Acids
The utility of pyrazole boronic acids in drug discovery stems from the synergistic combination of two key chemical moieties: the pyrazole ring and the boronic acid group.
The Pyrazole Ring as a Privileged Scaffold: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a molecule can confer several advantageous properties, including:
-
Metabolic Stability: The pyrazole ring is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles of drug candidates.[3]
-
Target Binding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[4]
-
Structural Versatility: The pyrazole ring can be readily substituted at multiple positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize target affinity and selectivity.[3]
The Boronic Acid Group as a Versatile Reactive Handle and Pharmacophore: The boronic acid moiety (-B(OH)₂) and its esters (e.g., pinacol esters) are highly valued in medicinal chemistry for two primary reasons:
-
Synthetic Utility: Boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern drug synthesis. Pyrazole boronic acids serve as key building blocks to introduce the pyrazole scaffold into complex molecules.[6]
-
Enzyme Inhibition: The boron atom in a boronic acid is electrophilic and can form a reversible covalent bond with nucleophilic residues (such as serine, threonine, or cysteine) in the active site of an enzyme.[7] This mechanism of action has been successfully exploited to develop potent and selective enzyme inhibitors.[8] Furthermore, boronic acids can act as bioisosteres of carboxylic acids, offering a neutral alternative that can improve cell permeability.[9]
Applications in Drug Discovery: Targeting Key Disease Pathways
The unique properties of pyrazole boronic acids have led to their investigation in a wide range of therapeutic areas. A particularly promising application is in the development of kinase inhibitors, especially for the Janus kinase (JAK) family.
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, including immune responses, inflammation, and hematopoiesis.[3][10] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders and cancer. Consequently, JAK inhibitors have emerged as an important class of therapeutics.[11]
Pyrazole-containing compounds have shown significant promise as JAK inhibitors.[10] The pyrazole scaffold can effectively occupy the ATP-binding site of JAKs, while the boronic acid moiety can provide additional interactions or serve as a reactive handle for further molecular elaboration.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention for pyrazole boronic acid-based inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole boronic acid derivative.
Quantitative Data: Potency of Pyrazole Boronic Acid Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of pyrazole-based compounds against various kinases and cancer cell lines. This data highlights the potential for developing highly potent and selective inhibitors based on the pyrazole scaffold.
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 3f | JAK1 | 3.4 | PC-3 | >8.3 | [3] |
| JAK2 | 2.2 | HEL | 1.2 | [3] | |
| JAK3 | 3.5 | K562 | 2.1 | [3] | |
| MCF-7 | 3.5 | [3] | |||
| MOLT4 | 1.7 | [3] | |||
| 11b | JAK1 | 18 | HEL | 0.35 | [3] |
| JAK2 | 11 | K562 | 0.37 | [3] | |
| JAK3 | 19 | PC-3 | >5 | [3] | |
| MCF-7 | >5 | [3] | |||
| MOLT4 | >5 | [3] | |||
| Ruxolitinib | JAK1 | 3.3 | - | - | [12] |
| JAK2 | 2.8 | - | - | [12] | |
| JAK3 | 428 | - | - | [12] | |
| Compound 1 | Akt1 | 61 | HCT116 | 7.76 | [13] |
| OVCAR-8 | 9.76 | [13] | |||
| Compound 2 | Akt1 | 1.3 | HCT116 | 0.95 | [13] |
Note: IC50 values can vary depending on the specific assay conditions and should be used for comparative purposes within the same study.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key pyrazole boronic acid intermediate and for the in vitro evaluation of the biological activity of pyrazole-based inhibitors.
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol describes the synthesis of a versatile pyrazole boronic acid pinacol ester, a common starting material for the synthesis of more complex derivatives via Suzuki-Miyaura coupling.
Materials:
-
1-Boc-4-bromopyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Petroleum ether
-
Ethanol
Procedure:
-
To a dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask and degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
To remove the Boc protecting group, dissolve the purified product in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) or heat in a high-boiling point solvent until deprotection is complete (monitored by TLC).[6]
-
After completion of the deprotection, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the final product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, by recrystallization or column chromatography.
In Vitro JAK1 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency (IC50) of a pyrazole boronic acid derivative against JAK1 kinase.
Materials:
-
Recombinant human JAK1 enzyme
-
Peptide substrate (e.g., IRS1-tide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (pyrazole boronic acid derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: Add the diluted test compounds to the wells of the assay plate. Include controls for no enzyme ("blank"), enzyme with no inhibitor ("positive control"), and a reference inhibitor.
-
Enzyme Addition: Dilute the JAK1 enzyme in assay buffer to the desired concentration and add it to all wells except the "blank" wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Subtract the "blank" signal from all other readings. Normalize the data to the "positive control" (0% inhibition) and a control with a high concentration of a potent inhibitor (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Visualizing the Experimental Workflow
The following diagrams illustrate key experimental workflows in the development of pyrazole boronic acid-based inhibitors.
Suzuki-Miyaura Cross-Coupling Workflow
This diagram outlines the typical steps involved in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound from a pyrazole boronic acid.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Hit-to-Lead Optimization Workflow
This diagram illustrates the iterative process of optimizing a "hit" compound, such as a pyrazole boronic acid identified from a screen, into a "lead" compound with improved drug-like properties.
Caption: The iterative cycle of hit-to-lead optimization in drug discovery.
Conclusion
Pyrazole boronic acids represent a powerful and versatile class of molecules in the medicinal chemist's toolbox. Their dual functionality as a privileged heterocyclic scaffold and a versatile reactive and pharmacophoric moiety has enabled the development of promising new drug candidates. The ability to systematically modify their structure through synthetic methodologies like the Suzuki-Miyaura coupling, combined with their potential to act as potent enzyme inhibitors, ensures that pyrazole boronic acids will continue to be a fruitful area of research in the quest for novel and effective therapeutics. This guide has provided a foundational understanding of their role, supported by quantitative data and detailed protocols, to aid researchers in this exciting field.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Cookbook [jiaxiangbu.github.io]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. drugtargetreview.com [drugtargetreview.com]
1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid structural analogs
An In-Depth Technical Guide to 1-(2,2-Diethoxyethyl)pyrazole-4-boronic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds. When functionalized with a boronic acid or its corresponding pinacol ester at the 4-position, it becomes a highly versatile building block for drug discovery and development. This transformation enables the use of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the efficient construction of complex molecular architectures.
This technical guide focuses on this compound and its structural analogs. The N-substituent, particularly the acetal-protected aldehyde functionality of the 2,2-diethoxyethyl group, offers a unique handle for further synthetic modifications, making it a valuable intermediate. This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this class of compounds, with a particular focus on their role as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. Pyrazole derivatives have shown significant promise as DPP-4 inhibitors, and the structural features of the title compound and its analogs make them intriguing candidates for further investigation in this area.[1][2][3]
Synthesis and Characterization
The synthesis of N-substituted pyrazole-4-boronic acid pinacol esters typically involves a multi-step sequence. A plausible and efficient synthetic route for the title compound, this compound pinacol ester, is detailed below. This pathway is constructed from established synthetic methodologies for similar pyrazole derivatives.[4][5][6]
Overall Synthetic Workflow
Caption: Synthetic route to the target compound.
Experimental Protocols
Step 1: Synthesis of 4-Iodo-1H-pyrazole
This procedure is adapted from a general method for the iodination of pyrazole.[5]
-
Materials: 1H-Pyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Dichloromethane (DCM), Saturated Sodium Thiosulfate solution, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 1H-pyrazole (1.0 eq) in water, add iodine (0.5-0.6 eq).
-
Slowly add 30% hydrogen peroxide (1.0-1.2 eq) dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Iodo-1H-pyrazole.
-
-
Characterization (Expected): The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Synthesis of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole
This protocol follows a general procedure for the N-alkylation of pyrazoles.[4]
-
Materials: 4-Iodo-1H-pyrazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), 2-Bromo-1,1-diethoxyethane, Saturated Ammonium Chloride (NH₄Cl) solution, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an argon atmosphere, add a solution of 4-Iodo-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole.
-
-
Characterization (Expected): The structure of the N-alkylated product would be confirmed using ¹H NMR, where the appearance of signals corresponding to the diethoxyethyl group and the disappearance of the N-H proton signal would be indicative. Mass spectrometry would confirm the molecular weight.
Step 3: Synthesis of this compound pinacol ester (Miyaura Borylation)
This procedure is based on a general one-pot borylation/Suzuki reaction protocol.[6][7]
-
Materials: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole, Bis(pinacolato)diboron (B₂pin₂), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Acetate (KOAc), 1,4-Dioxane.
-
Procedure:
-
In a reaction vessel, combine 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(PPh₃)₄ (5-10 mol%), and potassium acetate (3.0 eq).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture at 80-100°C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the title compound.
-
-
Characterization (Expected): The final product would be characterized by ¹H NMR (signals for the pyrazole ring, the diethoxyethyl group, and a characteristic singlet for the methyl groups of the pinacol ester at ~1.3 ppm), ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the exact mass.
Physicochemical Properties of Structural Analogs
| Compound Name | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| This compound pinacol ester | -CH₂CH(OEt)₂ | C₁₅H₂₇BN₂O₄ | 298.20 | N/A | Not Reported |
| 1-Methyl-4-pyrazole boronic acid pinacol ester[8] | -CH₃ | C₁₀H₁₇BN₂O₂ | 208.06 | 761446-44-0 | 59-64 |
| 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester | -CH₂CH₃ | C₁₁H₁₉BN₂O₂ | 222.09 | 847818-70-6 | 44-49 |
| 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester | -CH(CH₃)₂ | C₁₂H₂₁BN₂O₂ | 236.12 | 879487-10-2 | 36-44 |
| 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester | -CH₂CH₂OCH₃ | C₁₂H₂₁BN₂O₃ | 252.12 | 847818-71-7 | Not Reported |
| 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester[9] | -CH(CH₃)OEt | C₁₃H₂₃BN₂O₃ | 266.14 | 1029716-44-6 | Not Reported |
Biological Activity: DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 a validated therapeutic target for type 2 diabetes.[2] Pyrazole-containing compounds have been identified as potent DPP-4 inhibitors.[1][10]
Logical Pathway for DPP-4 Inhibition
Caption: Mechanism of action for DPP-4 inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific IC₅₀ values for this compound are not available, studies on related pyrazole derivatives provide valuable insights into their structure-activity relationships as DPP-4 inhibitors.
| Compound Scaffold | Key Substituents & Activity Notes | IC₅₀ (nM) | Reference |
| Pyrazole-thiosemicarbazone | 4-Bromo on benzylidene moiety showed highest potency. | 1.266 | [1] |
| Pyrazole-thiosemicarbazone | 4-Trifluoromethyl on benzylidene moiety. | 4.775 | [1] |
| Pyrazole-thiosemicarbazone | 4-Methoxy on benzylidene moiety. | 43.312 | [1] |
| Pyrazole-3-carbohydrazone | Various substitutions led to a range of inhibitory effects. | μM range | [10] |
| Dipeptide Boronic Acids | Proline boronic acid dipeptides are potent DPP-IV inhibitors. | nM range | [11] |
These findings suggest that substitutions on the pyrazole scaffold can significantly modulate DPP-4 inhibitory activity. The electronic and steric properties of the substituents play a crucial role in the interaction with the enzyme's active site.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This is a generalized fluorescence-based assay protocol for determining the DPP-4 inhibitory activity of test compounds.
-
Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Reference inhibitor (e.g., Sitagliptin).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In the wells of the 96-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.
-
Add 24 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically at 37°C for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Core Chemical Reactions and Mechanisms
The Suzuki-Miyaura coupling is central to the synthesis of the target molecules and a wide array of biaryl compounds. Understanding its mechanism is crucial for optimizing reaction conditions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound and its structural analogs represent a class of compounds with significant potential in medicinal chemistry and drug discovery. Their synthesis, leveraging well-established methodologies like N-alkylation and Suzuki-Miyaura coupling, allows for the creation of diverse molecular libraries. The inherent biological relevance of the pyrazole scaffold, coupled with the synthetic versatility of the boronic acid pinacol ester and the latent aldehyde functionality, makes these molecules particularly attractive for developing novel therapeutics. The demonstrated activity of related pyrazole structures as DPP-4 inhibitors highlights a promising avenue for future research. This guide provides a foundational framework for the synthesis and evaluation of these compounds, encouraging further exploration of their structure-activity relationships and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]
- 9. CAS#:1029716-44-6 | 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester | Chemsrc [m.chemsrc.com]
- 10. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
An In-depth Technical Guide to the Stability and Storage of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable building block in medicinal chemistry and drug discovery. As with many boronic acid derivatives, its stability and proper storage are critical for ensuring its reactivity and purity in synthetic applications. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on the general behavior of heteroaryl boronic acids. It covers potential degradation pathways, handling procedures, and a detailed experimental protocol for stability assessment.
Introduction to the Stability of Pyrazole Boronic Acids
Boronic acids are generally solids that are relatively stable to air and moisture, facilitating their handling.[1] However, their stability can be compromised under certain conditions, leading to degradation that can impact their efficacy in subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling.[1][2] The stability of boronic acids is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][3]
For heteroaryl boronic acids, including pyrazole derivatives, inherent instability can be a challenge, potentially limiting their benchtop storage and cross-coupling efficiency.[4] To mitigate these stability issues, boronic acids are often converted to more stable derivatives, such as boronate esters (e.g., pinacol esters).[5][6] These esters are generally more robust and can be purified by chromatography.[5]
Recommended Storage and Handling
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C.[7][8] | Reduced temperature slows down potential degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] | Minimizes oxidation and reaction with atmospheric moisture. |
| Light Exposure | Keep in a dark place.[4] | Protects against potential photolytic degradation. |
| Moisture | Keep in a tightly sealed container in a dry place.[4][5] The compound may be moisture-sensitive.[5] | Prevents hydrolysis and protodeboronation. Boronic acids can form trimeric boroxines through dehydration.[1] |
| Form | For enhanced stability, consider converting to and storing as the pinacol boronate ester.[1][2][6] | Boronate esters, such as pinacol esters, exhibit greater stability towards hydrolysis and oxidation.[5] |
Handling Precautions
Safe handling of this compound is crucial to ensure personnel safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powders to avoid inhalation.[10]
-
Avoiding Contamination: Use clean, dry spatulas and glassware to prevent cross-contamination and exposure to moisture.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the spilled material into a sealed container for proper disposal.[10]
Potential Degradation Pathways
Understanding the potential degradation pathways of boronic acids is essential for developing appropriate storage conditions and analytical methods for stability monitoring. The two primary degradation mechanisms for aryl and heteroaryl boronic acids are oxidative deboronation and protodeboronation.[11][12]
Oxidative Deboronation
Oxidative deboronation involves the cleavage of the carbon-boron bond and its replacement with a hydroxyl group, yielding an alcohol (in this case, a pyrazolol) and boric acid.[12] This process is often mediated by reactive oxygen species, such as hydrogen peroxide.[11][12]
Caption: Generalized pathway for oxidative deboronation.
Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[11] This reaction is often catalyzed by aqueous acids or bases and is influenced by the pH of the medium.[3][11]
Caption: Generalized pathway for protodeboronation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound, based on ICH guidelines.[1][3]
Objective
To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), High-purity water, Acetonitrile (HPLC grade).
-
Equipment: HPLC with a UV detector, pH meter, stability chambers (for temperature, humidity, and photostability), analytical balance.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain two sets at room and elevated temperatures.
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Sampling and Analysis: Withdraw aliquots from each stressed solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Data Evaluation: For each condition, determine the percentage of degradation of the parent compound. Identify and quantify any degradation products. A mass balance should be calculated to ensure that all degradation products are accounted for.
Conclusion
While specific stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from the behavior of related heteroaryl boronic acids. The primary concerns for its stability are exposure to moisture, high temperatures, and oxidative conditions. For long-term storage, it is highly recommended to keep the compound at 2-8 °C in a dark, dry environment under an inert atmosphere. For critical applications and extended storage, conversion to its pinacol boronate ester is a prudent strategy to enhance stability. The provided experimental protocol for a forced degradation study offers a framework for researchers to generate specific stability data for this compound, ensuring its quality and reliability in drug discovery and development endeavors.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. L19654.03 [thermofisher.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols: 1-(2,2-Diethoxyethyl)pyrazole-4-boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(2,2-diethoxyethyl)pyrazole-4-boronic acid and its pinacol ester derivative in palladium-catalyzed cross-coupling reactions. The pyrazole moiety is a significant pharmacophore in medicinal chemistry, and this building block offers a versatile platform for the synthesis of novel drug candidates and functional materials.
Introduction
This compound is a valuable reagent for the construction of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. The diethoxyethyl substituent at the N1 position of the pyrazole ring can serve as a masked aldehyde, providing a handle for further synthetic transformations. This reagent, often used as its more stable pinacol ester derivative, enables the introduction of a substituted pyrazole ring into a wide range of organic molecules.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] This methodology is particularly effective for creating biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceutically active compounds.
Key Applications
The primary application of this compound lies in the synthesis of 4-aryl or 4-heteroaryl pyrazoles. These structures are key intermediates in the development of various therapeutic agents, including inhibitors for kinases and other enzymes. The general transformation involves the coupling of the pyrazole boronic acid (or its ester) with an aryl or heteroaryl halide (or triflate).
Experimental Protocols
While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the following protocols are based on well-established procedures for the Suzuki-Miyaura coupling of analogous pyrazole-4-boronic acid derivatives. These protocols provide a robust starting point for researchers.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 1-substituted pyrazole-4-boronic acid pinacol ester with an aryl halide.
Diagram of the Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-(2,2-Diethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk flask), add 1-(2,2-diethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(2,2-diethoxyethyl)pyrazole.
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1]
Procedure:
-
In a microwave-safe reaction vial, combine 1-(2,2-diethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv.), the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.5 equiv.).
-
Add a degassed mixture of DME and water (e.g., 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in the general protocol.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of pyrazole-4-boronic acid derivatives with various aryl halides, which can be expected to be similar for this compound.
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Pyrazole-4-boronic Acid Esters with Aryl Bromides.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 80-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 85-98 |
| XPhos Pd G2 (2) | - | K₃PO₄ | t-AmylOH | 100 | 6 | 80-95[3] |
Table 2: Effect of Leaving Group and Substrate on Reaction Outcome.
| Pyrazole Derivative | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1-Me-pyrazole-4-B(pin) | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100°C, 12h | ~88 |
| 1-Me-pyrazole-4-B(pin) | 4-Iodoanisole | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100°C, 8h | ~92 |
| 1-Me-pyrazole-4-B(pin) | 4-Chloroanisole | XPhos Pd G2, K₃PO₄ | t-AmylOH, 100°C, 24h | ~75 |
| 1-Me-pyrazole-4-B(pin) | 2-Bromopyridine | PdCl₂(dppf), Na₂CO₃ | DME/H₂O, 90°C, 18h | ~81 |
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Conclusion
This compound and its pinacol ester are highly effective reagents for the synthesis of 4-substituted pyrazoles via Suzuki-Miyaura cross-coupling. The protocols outlined in these notes, along with the provided data, offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science. The reaction conditions can be fine-tuned by screening different catalysts, ligands, bases, and solvents to optimize the yield for specific substrates.
References
Application Notes & Protocols: 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid in Pharmaceutical R&D
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid and its pinacol ester derivative are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds. The diethoxyethyl group serves as a stable protecting group for an acetaldehyde moiety, which can be deprotected under mild acidic conditions to reveal a reactive aldehyde. This functionality is crucial for subsequent synthetic transformations. The pyrazole-4-boronic acid moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of (hetero)aryl halides.
A significant application of this reagent is in the synthesis of Janus kinase (JAK) inhibitors, a class of targeted therapies for various inflammatory and autoimmune diseases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the JAK inhibitor, Baricitinib.
Application: Synthesis of Janus Kinase (JAK) Inhibitors
This compound is a key intermediate in the synthesis of Baricitinib, an orally available, selective inhibitor of Janus kinase (JAK) 1 and JAK2.[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory conditions. By inhibiting JAK1 and JAK2, Baricitinib modulates the signaling of various pro-inflammatory cytokines.
Quantitative Data: Inhibitory Activity of Baricitinib
The following table summarizes the in vitro inhibitory activity of Baricitinib against the four members of the JAK family.
| Kinase | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| TYK2 | 53 |
| JAK3 | >400 |
Table 1: Baricitinib Kinase Inhibitory Potency. The half-maximal inhibitory concentrations (IC50) demonstrate the high selectivity of Baricitinib for JAK1 and JAK2 over TYK2 and JAK3.
Experimental Protocols
The synthesis of Baricitinib from this compound pinacol ester involves a three-key-step sequence:
-
Suzuki-Miyaura Coupling: Formation of the pyrazole-pyrrolo[2,3-d]pyrimidine core.
-
Acetal Deprotection: Hydrolysis of the diethoxyethyl group to an aldehyde.
-
Reductive Amination/Michael Addition: Formation of the final azetidine-acetonitrile side chain.
Protocol 1: Suzuki-Miyaura Coupling of 1-(2,2-Diethoxyethyl)-1H-pyrazol-4-ylboronic acid pinacol ester and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the palladium-catalyzed cross-coupling to form the key intermediate, 4-(1-(2,2-diethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
1-(2,2-Diethoxyethyl)-1H-pyrazol-4-ylboronic acid pinacol ester (1.1 eq)
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1-(2,2-diethoxyethyl)-1H-pyrazol-4-ylboronic acid pinacol ester, and sodium carbonate.
-
Purge the vessel with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add Pd(dppf)Cl2 to the vessel.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1-(2,2-diethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Acetal Deprotection to form 2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
This protocol details the hydrolysis of the diethoxyethyl acetal to the corresponding aldehyde.
Materials:
-
4-(1-(2,2-diethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Procedure:
-
Dissolve 4-(1-(2,2-diethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine in THF or acetonitrile.
-
Add aqueous hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Protocol 3: Synthesis of Baricitinib via Michael Addition
This protocol describes the final step in the synthesis of Baricitinib, involving the reaction of the pyrazole intermediate with 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[2][3]
Materials:
-
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (from deprotection of the SEM-protected analogue, or a similar unprotected intermediate) (1.0 eq)
-
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 0.05 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine in DMF or acetonitrile, add 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
-
Add a catalytic amount of DBU to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be diluted with water to induce precipitation, and the solid collected by filtration.
-
Wash the collected solid with water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove impurities.
-
Dry the product under vacuum to yield Baricitinib.
Visualizations
Signaling Pathway
References
Application Notes and Protocols: 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid in the Synthesis of JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[4][5] Consequently, the development of small molecule inhibitors targeting JAKs has become a significant area of therapeutic research.[6]
Pyrazole-containing compounds have emerged as a prominent scaffold in the design of potent and selective JAK inhibitors. The pyrazole moiety can form crucial hydrogen bond interactions with the hinge region of the kinase domain.[7] 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid is a valuable building block for the synthesis of these inhibitors, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and a heterocyclic core, a common structural motif in many JAK inhibitors. The 2,2-diethoxyethyl substituent on the pyrazole nitrogen can be deprotected to reveal a reactive aldehyde, allowing for further chemical modifications and the introduction of diverse functionalities to explore the structure-activity relationship (SAR).
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its corresponding transmembrane receptor, leading to receptor dimerization. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[1][2][8]
Application in JAK Inhibitor Synthesis
This compound is a key intermediate for the synthesis of a variety of JAK inhibitors. The pyrazole-4-boronic acid moiety allows for a convergent synthesis approach, where the pyrazole core is coupled to a suitable heterocyclic partner, often a pyrrolo[2,3-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, or a similar scaffold.[8][9][10] The diethoxyethyl group serves as a masked aldehyde, which can be deprotected under acidic conditions to allow for subsequent chemical transformations, such as reductive amination, to introduce additional diversity and modulate the pharmacological properties of the final compound.
A general workflow for the synthesis of a JAK inhibitor using this building block is outlined below.
Quantitative Data of Structurally Related Pyrazole-Based JAK Inhibitors
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [11] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [12] |
| Compound 3f | 3.4 | 2.2 | 3.5 | N/A | [2] |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | [13] |
| Oclacitinib | 10 | 18 | 99 | 85 | [5][11] |
Note: The data presented are for structurally related compounds and should be used for comparative purposes only. N/A indicates data not available.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is a representative procedure based on established methods for Suzuki-Miyaura coupling of pyrazole boronic acids with halogenated heterocycles.[7][14][15]
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product, 4-(1-(2,2-diethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Expected Yields:
Based on similar Suzuki-Miyaura couplings involving 4-bromopyrazoles, yields for this reaction can be expected to be in the range of 60-85%, depending on the specific conditions and substrates used.[1][7]
General Protocol for Deprotection and Reductive Amination
Deprotection:
-
Dissolve the coupled product in a mixture of a suitable organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude aldehyde intermediate.
Reductive Amination:
-
Dissolve the crude aldehyde in a suitable solvent (e.g., dichloromethane or methanol).
-
Add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise at 0 °C or room temperature.
-
Stir the reaction for 2-12 hours until completion as monitored by TLC or LC-MS.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Conclusion
This compound is a versatile and valuable building block in the synthesis of novel JAK inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of the core pyrazole-heterocycle scaffold common to many potent JAK inhibitors. The diethoxyethyl protecting group provides a convenient handle for further synthetic modifications, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of next-generation JAK inhibitors for the treatment of various inflammatory and proliferative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK/STAT signaling | CymitQuimica [cymitquimica.com]
- 6. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
experimental procedure for Chan-Lam coupling with pyrazole boronic acids
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of various nitrogen-containing compounds, including pyrazoles.[1][2] This copper-catalyzed cross-coupling reaction utilizes readily available aryl boronic acids as the aryl source and offers a significant advantage over other methods like the Buchwald-Hartwig amination by often proceeding under milder conditions, sometimes even at room temperature and open to the air.[3][4] This application note provides a detailed experimental protocol for the Chan-Lam coupling of pyrazoles with aryl boronic acids, along with a summary of reaction conditions and a visual workflow of the procedure. This reaction is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel N-arylpyrazole derivatives, which are common scaffolds in pharmaceutically active compounds.
Experimental Protocols
This section details a general procedure for the copper-catalyzed N-arylation of pyrazoles with aryl boronic acids. The conditions provided are a starting point and may require optimization for specific substrates.
Materials and Equipment:
-
Reagents: Pyrazole, Arylboronic acid, Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂), Diamine ligand (e.g., N,N'-dimethylethylenediamine), Base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like 2,6-lutidine), and an appropriate solvent (e.g., Toluene, Acetonitrile, Methanol, or Dichloromethane).[1][3][5][6]
-
Equipment: Schlenk tube or a resealable reaction vessel, magnetic stirrer and stir bar, oil bath or heating mantle, argon or nitrogen gas supply, standard laboratory glassware for workup and purification, and a rotary evaporator. For purification, column chromatography apparatus with silica gel is typically required.[5]
General Experimental Procedure:
-
Reaction Setup: To a resealable Schlenk tube, add the pyrazole (1.0 equiv), the arylboronic acid (1.2-2.0 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), and the base (2.0 equiv).[5][7]
-
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas like argon. This cycle is repeated three times to ensure an oxygen-free atmosphere, although some Chan-Lam reactions are tolerant to air.[5]
-
Reagent Addition: Under a positive flow of argon, add the diamine ligand (10-20 mol%) and the solvent.[5]
-
Reaction: The reaction vessel is securely sealed and placed in a preheated oil bath. The reaction mixture is stirred vigorously at the desired temperature (ranging from room temperature to 110 °C) for the specified time (typically 18-24 hours).[3][5] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent like ethyl acetate and filtered through a pad of Celite or silica gel to remove the insoluble copper salts. The filtrate is washed sequentially with water and brine.[3][5]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography to afford the desired N-arylpyrazole.[5]
Data Presentation
The following table summarizes various reported conditions for the Chan-Lam coupling of pyrazoles with aryl boronic acids, showcasing the scope and versatility of this reaction.
| Pyrazole Derivative | Arylboronic Acid | Copper Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine (200) | - | DCM | RT | 72 | 85 | [4] |
| 3-Isopropyl-1H-pyrazole | Arylboronic ester (1.0 equiv) | Cu(OAc)₂ (100) | - | B(OH)₃ (2.0) | Acetonitrile | 70 | 18 | Not Specified | [3] |
| 3(5)-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ (10) | - | Na₂CO₃ (1.6) | Methanol | Reflux | 24 | 82 | [7] |
| Pyrazole | 4-Tolylboronic acid | Cu(OAc)₂ (10) | - | Et₃N (2.0) | DCM | RT | 48 | 75 | [8] |
| Imidazole | Phenylboronic acid | [Cu(OH)TMEDA]₂Cl₂ (10) | TMEDA | - | Dioxane | 110 | 24 | 75 | [8] |
| Pyrrole | Iodobenzene (Aryl Halide) | CuO/AB (5.0) | - | KOtBu (2.0) | Toluene | 180 | 18 | 81 | [9] |
| Amine | Phenylboronic acid | [Cu(DMAP)₄I]I (2) | DMAP | - | Methanol | RT | 0.5-2 | 90-98 | [6] |
Mandatory Visualization
Below is a diagram illustrating the general experimental workflow for the Chan-Lam coupling of pyrazoles with arylboronic acids.
Caption: General workflow for the Chan-Lam coupling of pyrazoles.
References
- 1. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2,2-diethoxyethyl)pyrazole-4-boronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex molecules containing the pyrazole motif.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Among these, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is widely employed due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2][3]
This compound is a key reagent for introducing a substituted pyrazole moiety into organic molecules. The pyrazole ring is a prevalent scaffold in many biologically active compounds, exhibiting a range of pharmacological activities.[4] The diethoxyethyl substituent can serve as a protected aldehyde, which can be deprotected under acidic conditions to provide further synthetic handles.
Key Applications: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application of this compound. This reaction enables the formation of a C-C bond between the C4 position of the pyrazole ring and an aryl or heteroaryl group.
A typical Suzuki-Miyaura cross-coupling reaction involves the following components:
-
Organoboron Reagent: this compound or its pinacol ester derivative.
-
Organic Halide/Triflate: An aryl or heteroaryl bromide, iodide, or triflate.
-
Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst.
-
Ligand: A phosphine-based ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: An inorganic base is required to activate the boronic acid.
-
Solvent: A suitable solvent system, often a mixture of an organic solvent and water.
Data Presentation: Representative Suzuki-Miyaura Reaction
The following table summarizes a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. The conditions and yield are based on typical procedures for similar pyrazole boronic acids.[5][6]
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (5:1) | 100 | 16 | ~85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To the reaction vessel, add this compound, the aryl or heteroaryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water to the reaction vessel via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(2,2-diethoxyethyl)pyrazole.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable building block for the synthesis of 4-substituted pyrazoles via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The provided protocols and data serve as a starting point for researchers to develop and optimize their synthetic routes towards novel and complex molecules for applications in drug discovery and materials science.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safe Handling and Application of Pyrazole Boronic Acids: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole boronic acids and their derivatives are increasingly utilized as versatile building blocks in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, for the development of novel pharmaceuticals and agrochemicals. Their unique chemical properties, however, necessitate specific handling procedures to ensure laboratory safety. This document provides detailed application notes and protocols for the safe handling, use, and disposal of pyrazole boronic acids and their pinacol esters.
Hazard Identification and Safety Precautions
Pyrazole boronic acids are generally stable solids, but they can pose several hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
General Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[1]
-
Toxicity: While specific toxicity data for all pyrazole boronic acids is not available, some boronic acids are classified as harmful if swallowed.[2][3] Phenylboronic acid, a related compound, has an oral LD50 of 740 mg/kg in rats.[2][3][4]
Safety Precautions:
-
Always handle pyrazole boronic acids in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid generating dust during handling.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with pyrazole boronic acids.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[6] | Prevents skin contact with the compound.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] | Minimizes the risk of respiratory tract irritation.[1] |
Quantitative Toxicity Data
Quantitative toxicity data for pyrazole boronic acids are limited. The following table presents data for a representative boronic acid, which can be used for initial risk assessment.
| Compound | CAS Number | Test Species | Route of Administration | LD50 Value | Reference |
| Phenylboronic Acid | 98-80-6 | Rat | Oral | 740 mg/kg | [2][3][4] |
Experimental Protocols
Protocol for Weighing and Dispensing Solid Pyrazole Boronic Acid
This protocol outlines the steps for safely weighing and dispensing solid pyrazole boronic acid.
Materials:
-
Pyrazole boronic acid
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Fume hood
Procedure:
-
Ensure the analytical balance is clean and located inside a fume hood or in a well-ventilated area.
-
Don all required personal protective equipment (PPE) as outlined in Section 2.
-
Place a clean weighing paper or boat on the balance pan and tare the balance.
-
Carefully open the container of the pyrazole boronic acid, avoiding any sudden movements that could generate dust.
-
Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper or boat.
-
Once the desired weight is obtained, securely close the container of the pyrazole boronic acid.
-
Transfer the weighed solid to the reaction vessel.
-
Clean the spatula and any contaminated surfaces.
-
Dispose of the weighing paper/boat and any contaminated materials as hazardous waste.
-
Wash hands thoroughly after completing the task.
Protocol for a Suzuki-Miyaura Coupling Reaction using a Pyrazole Boronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction involving a pyrazole boronic acid. This reaction should be performed under an inert atmosphere due to the air-sensitive nature of the catalyst and some reagents.
Materials:
-
Pyrazole boronic acid (e.g., 1H-Pyrazole-4-boronic acid)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane and water)
-
Schlenk flask or three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line
Procedure:
Reaction Setup (under inert atmosphere):
-
Assemble the glassware (Schlenk flask, condenser) and dry it thoroughly in an oven before use.
-
Assemble the apparatus on a Schlenk line.
-
Evacuate and backfill the flask with inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[8]
-
Under a positive flow of inert gas, add the pyrazole boronic acid, aryl halide, palladium catalyst, and base to the flask.
-
Add the degassed solvent(s) to the flask via a syringe or cannula.
Reaction:
-
With the inert gas supply maintained, stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Spill Cleanup and Waste Disposal
Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Waste Disposal
All waste generated from the use of pyrazole boronic acids, including contaminated PPE, empty containers, and reaction residues, must be considered hazardous waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Dispose of all hazardous waste in accordance with institutional and local regulations.
Visualizations
Caption: A workflow diagram illustrating the key steps for the safe handling of pyrazole boronic acids.
Caption: A step-by-step workflow for performing a Suzuki-Miyaura coupling reaction with a pyrazole boronic acid.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. web.mit.edu [web.mit.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for 1-(2,2-Diethoxyethyl)pyrazole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid and its pinacol ester derivative are versatile building blocks in modern organic synthesis. The pyrazole motif is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The boronic acid functional group enables its use in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the efficient synthesis of complex molecules from simple precursors, making it a valuable tool in drug discovery and materials science.
The diethoxyethyl substituent at the N1 position of the pyrazole ring offers a masked aldehyde functionality. This acetal can be deprotected under acidic conditions to reveal a reactive aldehyde, providing a handle for further synthetic transformations such as reductive amination, Wittig reactions, or the formation of other heterocyclic systems. This dual functionality makes this compound a strategic component for the synthesis of diverse compound libraries.
Safety and Handling Information
Hazard Identification:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Physicochemical Data
The following table summarizes key physicochemical data for this compound and its common synthetic precursor/equivalent, the pinacol ester.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C9H17BN2O4 | C15H27BN2O4 |
| Molecular Weight | 228.05 g/mol | 310.20 g/mol |
| CAS Number | 1083168-98-0 | Not available |
| Appearance | Typically a white to off-white solid | Typically a solid or oil |
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and various aryl, heteroaryl, or vinyl halides or triflates.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
General Reaction Scheme:
Where:
-
R-X is an aryl, heteroaryl, or vinyl halide (X = Cl, Br, I) or triflate (X = OTf).
-
(HO)2B-Pyrazole' is this compound.
-
Pd catalyst is a palladium(0) source, often used with a phosphine ligand.
-
Base is required to activate the boronic acid.
-
Solvent is typically a mixture of an organic solvent and water.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid pinacol ester, which can be adapted for this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Pyrazole Boronic Acid Pinacol Ester
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound pinacol ester, and tetrakis(triphenylphosphine)palladium(0).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,2-dimethoxyethane (DME) to the vessel.
-
Add the degassed 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(2,2-diethoxyethyl)pyrazole.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a 4-aryl-1-(2,2-diethoxyethyl)pyrazole via a Suzuki-Miyaura coupling, followed by deprotection of the acetal to reveal the aldehyde functionality for further diversification.
Caption: Synthetic workflow for the preparation and diversification of 4-aryl-1-(2,2-diethoxyethyl)pyrazole.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with the activated boronic acid (boronate). Finally, reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyrazole Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura coupling reactions involving pyrazole boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyrazole boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings of pyrazole boronic acids can stem from several factors. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands like XPhos and SPhos often improve yields, especially with challenging substrates.[1] Pre-catalysts such as XPhos Pd G2 can also be highly effective.[2]
-
Base Selection: The strength and type of base are crucial. Milder inorganic bases like K₃PO₄ or CsF are often preferred over strong bases such as NaOH or KOH, which can promote side reactions.[1]
-
Solvent System: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent like 1,4-dioxane with water is commonly used.[3][4] Anhydrous conditions with solvents like THF or dioxane can also be effective, depending on the specific substrates.[5]
-
N-H Acidity of the Pyrazole: The acidic N-H proton on unprotected pyrazoles can interfere with the catalytic cycle.[1][4] Protecting the pyrazole nitrogen with groups like Boc or SEM can often mitigate this issue and reduce side reactions like debromination.[1]
-
Reaction Temperature: Increasing the reaction temperature can sometimes improve yields, but it can also lead to increased decomposition of unstable boronic acids.[4] Optimization is key.
Q2: I am observing significant debromination of my halopyrazole starting material. How can I minimize this side reaction?
A2: Debromination is a common side reaction, particularly with electron-rich or unprotected pyrazoles.[1][6] To minimize it:
-
Protect the Pyrazole Nitrogen: As mentioned, N-protection is a highly effective strategy to suppress debromination.[1]
-
Use Milder Bases: Strong bases can exacerbate debromination. Switching to milder bases like K₃PO₄ or organic bases is recommended.[1]
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the desired cross-coupling pathway over dehalogenation.[1]
-
Consider the Halogen: Bromo and chloro pyrazoles are often superior to iodo pyrazoles, as the latter have a higher propensity for dehalogenation.[7]
Q3: Are pyrazole boronic esters a better alternative to pyrazole boronic acids?
A3: Pyrazole boronic esters, such as the pinacol ester, can offer advantages. They are often more stable and less prone to protodeboronation than the corresponding boronic acids.[8] In some cases, using a boronic ester can lead to higher yields and cleaner reactions.[9][10] However, boronic acids can be more reactive.[8] The choice between the two often depends on the specific substrates and reaction conditions.
Q4: My reaction seems to be inhibited. Could the pyrazole itself be the problem?
A4: Yes, unprotected azoles, including pyrazoles, can act as inhibitors in palladium-catalyzed cross-coupling reactions.[4] The acidic N-H group can interact with the palladium center, potentially deactivating the catalyst.[4] This inhibitory effect can sometimes be overcome by increasing the reaction temperature or using a higher equivalent of the boronic acid.[4]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. |
| Inappropriate Ligand | Screen different phosphine ligands, focusing on bulky, electron-rich options like XPhos, SPhos, or RuPhos.[11] | The ligand plays a crucial role in stabilizing the catalyst and promoting key steps in the catalytic cycle. |
| Suboptimal Base | Test a range of bases, from mild (e.g., K₃PO₄, CsF) to moderate (e.g., K₂CO₃). | The base is essential for the transmetalation step, but an incorrect choice can lead to side reactions.[12] |
| Poor Solubility | Try different solvent systems (e.g., dioxane/water, toluene, DMF) or increase the reaction temperature to improve solubility. | Poor solubility of reactants can significantly slow down the reaction rate.[13] |
| N-H Interference | If using an unprotected pyrazole, try protecting the nitrogen atom (e.g., with a Boc group). | The acidic proton on the pyrazole ring can interfere with the catalyst.[1][4] |
Issue 2: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). | Oxygen can lead to the oxidative homocoupling of the boronic acid.[11] |
| Inefficient Transmetalation | Increase the equivalents of the boronic acid or ester. | A higher concentration of the boron reagent can favor the cross-coupling pathway.[4] |
| Catalyst Decomposition | Use a more stable pre-catalyst or a ligand that better stabilizes the active palladium species. | Catalyst decomposition can lead to the formation of palladium black, which can promote homocoupling. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions and their outcomes for the Suzuki coupling of pyrazole derivatives from the literature. This data can serve as a starting point for developing your own optimized protocol.
| Pyrazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole derivative | Aryl boronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O (4:1) | 90 | 6 | Not specified | [3] |
| 3- or 4-Bromopyrazole | Aryl boronic acid | XPhos-derived precatalyst P1 (6-7) | XPhos | K₃PO₄ (2.0) | 1,4-dioxane/H₂O (4:1) | 100 | 24 | 61-86 | [4] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl boronic acids | XPhos Pd G2 | XPhos | Not specified | Not specified | Not specified | Not specified | Good yields | [2] |
| 5-Iodo-3-methyl-1-phenylpyrazole | Phenylboronic acid | Pd(OAc)₂ (1) / PCy₃ (1.2) | PCy₃ | K₃PO₄ (3) | Dioxane | 100 | Not specified | Good yields | [14] |
| Pyrazole triflate | Aryl boronic acid | PdCl₂(dppf) | dppf | K₃PO₄ (3) | Dioxane | 80 | Not specified | Good yields | [14][15] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Halopyrazole with an Aryl Boronic Acid
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the halopyrazole (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2-2.0 mmol, 1.2-2.0 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) if not using a pre-catalyst. Add this mixture to the Schlenk tube. If using a pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%), add it directly to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 6-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Experimental Workflow for Optimizing Suzuki Coupling
Caption: A logical workflow for the systematic optimization of Suzuki coupling reactions involving pyrazole boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude aryl- and heteroarylboronic acids include:
-
Protodeborylated product: The corresponding 1-(2,2-Diethoxyethyl)pyrazole, formed by the cleavage of the C-B bond.[1][2] This is a very common side product in reactions involving boronic acids.[1][2]
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[3][4][5] This process is often driven by the removal of water and can be reversed by hydrolysis.[3][4]
-
Starting Materials & Reagents: Unreacted starting materials from the synthesis.
-
Catalyst Residues: Residual palladium or other metal catalysts if used in the synthesis.
-
Oxidized/Polymerized materials: Amorphous byproducts that can complicate purification.[1]
Q2: My boronic acid appears to be decomposing on a standard silica gel column. Why is this happening and what can I do?
A2: Boronic acids are known to be sensitive to standard silica gel chromatography. The acidic nature of silica can promote decomposition, including protodeboronation (loss of the boronic acid group).[1] Streaking, smearing, and low recovery are common issues.[1][6]
-
Solution 1: Deactivated Silica: Use silica gel that has been deactivated by treatment with a base like triethylamine or ammonia in methanol.[7]
-
Solution 2: Boric Acid Impregnation: Impregnating the silica gel with boric acid has been shown to suppress the over-adsorption and degradation of boronic esters, a technique which may be applicable to boronic acids.[8][9]
-
Solution 3: Alternative Stationary Phases: Consider using a different stationary phase like neutral alumina or reversed-phase (C18) silica.[1][10]
Q3: What is a boroxine and should I be concerned about it?
A3: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[3] Its formation is reversible and in equilibrium with the boronic acid in the presence of water.[3] For many applications, like Suzuki-Miyaura coupling, the presence of the boroxine is not problematic as it readily converts back to the active boronic acid under the reaction conditions. However, for purification and characterization (e.g., obtaining an accurate mass), it is an impurity. Treatment with water or biphasic solvent systems can often hydrolyze the boroxine back to the desired boronic acid.
Q4: How should I store the purified this compound?
A4: Boronic acids should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation and dehydration to the boroxine. Storing in a desiccator is also recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| "Oiling Out" During Recrystallization | The compound is precipitating above its melting point or is highly impure. | 1. Increase Solvent Volume: Add more of the primary ("good") solvent to lower the saturation point.[11] 2. Slow Cooling: Ensure the solution cools very slowly. Use an insulated container (e.g., a Dewar flask) or allow it to cool overnight in the hot plate block with the heat turned off.[11] 3. Change Solvent System: Experiment with different solvent/anti-solvent combinations.[11] 4. Seed Crystals: Add a tiny crystal of pure product to the cooled, supersaturated solution to induce crystallization.[11] |
| Low Yield After Purification | - Compound is highly soluble in the purification solvents.- Decomposition during the process. - Incomplete extraction. | 1. Optimize Recrystallization: Use the absolute minimum amount of hot solvent needed for dissolution. Ensure thorough cooling (e.g., in an ice bath or refrigerator) to maximize precipitation.[11] 2. pH Adjustment for Extraction: Boronic acids are weakly acidic. You can sometimes improve extraction into an organic layer from an aqueous solution by adjusting the pH to be slightly acidic (pH ~4-5), which can suppress ionization and protodeboronation.[12] 3. Back-Extraction: After an initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any remaining product. |
| Persistent Impurities After Multiple Purification Attempts | The impurity has very similar polarity and solubility to the desired product. | 1. Derivative Formation: Consider a temporary chemical modification. One common technique is to form a crystalline adduct with diethanolamine, which can often be easily purified by recrystallization and then cleaved to regenerate the pure boronic acid.[1][6][13] 2. Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can be an effective, albeit more resource-intensive, option.[10] |
| Product is an Oil, Not a Solid | The compound may have a low melting point or be impure. Some boronic acids are naturally oils or low-melting solids.[10] | 1. Trituration: Attempt to induce solidification by stirring the oil vigorously with a poor solvent (e.g., hexane or pentane). Scratching the side of the flask with a glass rod can help initiate crystallization.[10] 2. Refrigeration: Storing the oil in a refrigerator or freezer overnight can sometimes induce solidification.[6] 3. Purify as an Ester: Convert the boronic acid to its more stable and often more crystalline pinacol boronate ester.[6][14] This derivative is generally much easier to purify via standard silica gel chromatography.[6][14] |
Comparison of General Purification Methods
| Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Moderate to High (50-90%) | Scalable, cost-effective, can yield very pure material. | Finding a suitable solvent can be time-consuming; not suitable for oils.[10][13] |
| Acid/Base Extraction | Fair to Good | Moderate (40-80%) | Good for removing neutral or basic impurities. | May not remove acidic impurities; risk of protodeboronation at high or low pH.[1][12] |
| Column Chromatography (Silica Gel) | Variable | Low to Moderate | Can separate compounds with different polarities. | Often problematic for boronic acids (streaking, decomposition).[1][10] Requires careful method development. |
| Column Chromatography (Reversed-Phase) | Good to Excellent | Moderate | Effective for polar compounds; less risk of decomposition than silica. | More expensive stationary phase; requires removal of aqueous solvents.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
This protocol is a starting point and may require optimization.
-
Solvent Screening: In small test tubes, test the solubility of the crude material (~10-20 mg) in various solvents (e.g., Ethyl Acetate, Dichloromethane, Toluene, Acetonitrile). Find a "good" solvent that dissolves the compound well when hot but poorly when cold. Find a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexane, Pentane, Water).
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid/Base Extraction
This method is useful for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (~10-20 mL per gram of crude).
-
Basic Wash: Transfer the solution to a separatory funnel. Extract the organic layer with a mild basic solution, such as 1 M NaOH (aqueous). The boronic acid, being acidic, should move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Wash Aqueous Layer: Wash the combined basic aqueous layers with a fresh portion of organic solvent (e.g., EtOAc) to remove any remaining neutral or basic impurities. Discard this organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution to a pH of ~4-5 by slowly adding 1 M HCl with stirring. Monitor the pH with pH paper. The pure boronic acid should precipitate out if it is a solid, or it can be extracted.
-
Extraction of Product: Extract the acidified aqueous solution with several portions of fresh organic solvent (EtOAc or DCM).
-
Drying and Concentration: Combine the organic layers containing the product. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Visualized Workflows
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Boronic Acids in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of pyrazole boronic acids in organic solvents during their experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Question: My pyrazole boronic acid is not dissolving in the reaction solvent (e.g., THF, Dioxane, Toluene). What are my initial steps?
Answer:
Poor solubility is a common issue with pyrazole boronic acids due to their polar nature and potential for strong intermolecular hydrogen bonding. Here are the initial steps to address this:
-
Increase Temperature: Gently heating the mixture can significantly improve solubility. Ensure the chosen temperature is compatible with the stability of your reactants and catalysts.
-
Use a Co-solvent System: Adding a small amount of a polar aprotic co-solvent in which the compound is more soluble can enhance overall solubility. Common choices include Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) while stirring.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.
Question: I am observing a low or no yield in my Suzuki-Miyaura coupling reaction, and I suspect solubility is the issue. What should I do?
Answer:
In addition to the initial steps above, poor solubility in Suzuki-Miyaura coupling can lead to low reaction rates and catalyst decomposition. Consider the following:
-
Catalyst and Base Selection: Ensure your palladium catalyst and base are appropriate for the reaction. The choice of base can influence the solubility of the boronic acid. For instance, some bases may lead to the formation of less soluble boronate salts.
-
Formation of Pinacol Ester: Converting the pyrazole boronic acid to its pinacol ester derivative is a highly effective strategy. Pinacol esters are significantly less polar and more soluble in common organic solvents used for cross-coupling reactions.[1] They are also more stable towards protodeboronation.
-
Solvent System for Coupling: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used in Suzuki couplings. The water can help dissolve the base and the boronic acid, while the organic solvent dissolves the aryl halide. Vigorous stirring is crucial in such biphasic systems to ensure efficient reaction.
Question: My pyrazole boronic acid seems to be decomposing or diminishing in the reaction mixture, leading to side products. What is happening?
Answer:
This could be due to two common side reactions, often exacerbated by poor solubility and prolonged reaction times at high temperatures:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is a significant side reaction, especially with electron-rich heterocyclic boronic acids.[2][3]
-
Solution: Using anhydrous conditions can minimize this, as water is a proton source.[2] Switching to a milder base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), can also reduce the rate of protodeboronation.[2] The use of more stable boronic acid derivatives, like MIDA boronates, can also be a solution through a "slow-release" of the boronic acid.[3]
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: This is often promoted by the presence of oxygen. Ensure your reaction is properly degassed and run under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Question: I've noticed that the physical properties of my pyrazole boronic acid seem to change upon storage. How can this affect solubility?
Answer:
Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines.[4][5][6] This process is reversible but can alter the solubility profile of the compound. Boroxine formation can sometimes lead to decreased solubility.
-
Solution: Store your pyrazole boronic acid in a tightly sealed container in a dry environment, and consider refrigeration as indicated by the supplier.[7] If you suspect boroxine formation, you may be able to revert to the boronic acid by recrystallization from water, if the compound's stability permits.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to improve the solubility of pyrazole boronic acids for organic reactions?
A1: Converting the pyrazole boronic acid to its corresponding pinacol ester is the most widely recommended and effective method. This derivatization significantly increases solubility in common organic solvents like THF, dioxane, and toluene, and also enhances stability against protodeboronation and boroxine formation.
Q2: What are some common solvents for dissolving pyrazole boronic acid pinacol esters?
A2: Pyrazole boronic acid pinacol esters generally exhibit good solubility in a range of organic solvents. Qualitative data indicates solubility in Dimethyl Sulfoxide (DMSO), Ethyl Acetate, and Methanol.[7] They are slightly soluble in Chloroform and Methanol, and generally insoluble in water.[8][9][10]
Q3: How should I store my pyrazole boronic acids and their pinacol esters?
A3: It is recommended to store them in a cool, dry place in a tightly sealed container, often under an inert atmosphere like argon, to prevent degradation.[11][12] For long-term storage, refrigeration is often advised.[7]
Q4: Can I use a pyrazole boronic acid that has precipitated out of solution by simply heating the reaction to a higher temperature?
A4: While increasing the temperature can redissolve the precipitate, it's important to consider the thermal stability of all components in your reaction. High temperatures can lead to degradation of the starting materials, catalyst, or products, and can also accelerate side reactions like protodeboronation. A better approach might be to use a co-solvent system or convert the boronic acid to a more soluble ester.
Q5: Are there any alternatives to pinacol esters for improving solubility and stability?
A5: Yes, other diols can be used to form different boronic esters. Additionally, MIDA (N-methyliminodiacetic acid) boronates are known for their high stability and can be used in a "slow-release" strategy to minimize side reactions of the free boronic acid.[3]
Data Presentation
Table 1: Solubility of Selected Pyrazole Boronic Acid Derivatives
| Compound | Solvent | Solubility | Reference |
| 1H-Pyrazole-4-boronic acid pinacol ester | Water | Insoluble | [7][8] |
| DMSO | Soluble | [7] | |
| Ethyl Acetate | Soluble | [7] | |
| Methanol | Soluble | [7] | |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Water | Slightly soluble | [9][10] |
| Chloroform | Slightly soluble | [9] | |
| Methanol | Slightly soluble | [9] |
Experimental Protocols
Protocol 1: General Procedure for Conversion of Pyrazole Boronic Acid to its Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyrazole boronic acid
-
Pinacol (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Drying agent (e.g., anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄))
Procedure:
-
To a clean, dry flask, add the pyrazole boronic acid and pinacol.
-
Add a sufficient amount of anhydrous solvent to suspend the reagents.
-
Add the drying agent to the suspension.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Once the reaction is complete, filter off the drying agent.
-
Wash the filtered solid with a small amount of the anhydrous solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude pyrazole boronic acid pinacol ester.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with a Poorly Soluble Pyrazole Boronic Acid
This protocol outlines a general approach using a co-solvent system.
Materials:
-
Aryl halide (1.0 equivalent)
-
Pyrazole boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 0.5–2 mol%)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)[2]
-
Degassed solvent system (e.g., Dioxane/Water 10:1 or Toluene/Ethanol/Water)
Procedure:
-
In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyrazole boronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[2]
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for overcoming poor solubility of pyrazole boronic acids.
Caption: Troubleshooting logic for Suzuki coupling of pyrazole boronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 10. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
preventing protodeborylation of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeborylation of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid during their experiments.
Troubleshooting Guide
Rapid identification and mitigation of protodeborylation are critical for successful synthetic outcomes. This guide addresses common issues encountered during the use of this compound.
Problem: Low or no yield of the desired coupled product, with the major byproduct being 1-(2,2-diethoxyethyl)-1H-pyrazole.
This observation is a strong indicator of significant protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.
| Possible Cause | Recommended Solutions |
| Inherent Instability of the Boronic Acid | The pyrazole moiety, especially with its basic nitrogen atoms, can render the boronic acid susceptible to decomposition.[1] Consider converting the boronic acid to a more stable derivative, such as its pinacol ester. These esters act as a "slow-release" source of the boronic acid under reaction conditions, minimizing the concentration of the more reactive free acid and thus reducing the likelihood of protodeborylation.[2][3][4] |
| Suboptimal Reaction pH | The pH of the reaction medium is a critical factor influencing the rate of protodeborylation. For heteroaromatic boronic acids, protodeborylation can be rapid at neutral pH due to the formation of reactive zwitterionic species.[3][5] Both acidic and strongly basic conditions can, in some cases, suppress this side reaction.[5] Careful selection and screening of the base are crucial. |
| Presence of Water | While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive water can promote hydrolysis of the boronic acid and subsequent protodeborylation.[3] |
| Inefficient Catalytic System | A slow catalytic turnover rate for the desired coupling reaction will leave the boronic acid exposed to potentially harsh reaction conditions for a longer period, increasing the probability of protodeborylation.[4][5] |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of protodeborylation.[5] |
| Improper Storage and Handling | Exposure to moisture and air can lead to degradation of the boronic acid over time.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a problem for this compound?
Protodeborylation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] For this compound, this results in the formation of 1-(2,2-diethoxyethyl)-1H-pyrazole, consuming the starting material and reducing the yield of the desired product. Pyrazole boronic acids are known to be susceptible to this decomposition pathway.[1]
Q2: How can I tell if protodeborylation is occurring in my reaction?
The most common indicator is the detection of the corresponding protodeborylated byproduct, 1-(2,2-diethoxyethyl)-1H-pyrazole, in your reaction mixture (e.g., by LC-MS, GC-MS, or NMR). This will be accompanied by a lower than expected yield of your desired coupled product.
Q3: What are the best storage and handling practices for this compound to minimize degradation?
To ensure the longevity and reactivity of your boronic acid, it is recommended to:
-
Store in a tightly sealed container: This prevents exposure to moisture and air.[6][7]
-
Keep in a cool, dry, and dark place: Refrigeration (2-8 °C) is often recommended.[6][9]
-
Store under an inert atmosphere: For long-term storage, blanketing the compound with nitrogen or argon is advisable.[8]
Q4: Are boronic esters of this compound, like the pinacol ester, completely stable to protodeborylation?
While not entirely immune, boronic esters such as the pinacol ester are generally more stable than the corresponding boronic acid.[2][4] They function through a "slow-release" mechanism, where the ester hydrolyzes in situ to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[3][4] This minimizes the exposure of the sensitive boronic acid to the reaction conditions, thereby reducing the rate of protodeborylation.
Q5: What analytical techniques can be used to monitor protodeborylation?
You can monitor the progress of your reaction and the formation of the protodeborylated byproduct using techniques such as:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring of the consumption of starting materials and formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the ratio of desired product to the protodeborylated side product in the crude reaction mixture.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeborylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound pinacol ester
-
Aryl halide (or triflate)
-
Palladium precatalyst (e.g., XPhos Pd G3, Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, THF/water mixture)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a finely powdered, anhydrous base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (1-5 mol%). Then, add the degassed solvent system via syringe.
-
Reaction: Place the reaction vial in a pre-heated oil bath or heating block and stir vigorously at the optimized temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. 763120-58-7|1H-Pyrazole-4-boronic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Electron-Deficient Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient pyrazole substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient pyrazole is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with electron-deficient pyrazoles can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for these challenging substrates.[1] Consider using more robust systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often employed as pre-formed palladium G2 or G3 precatalysts.[2][3]
-
Base Selection: The base plays a crucial role in the activation of the boronic acid/ester. For electron-deficient systems, a careful selection is necessary to promote the reaction without causing unwanted side reactions. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[4][5]
-
Solvent System: The choice of solvent can significantly impact the reaction's success. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[4][6] The water is essential for the activity of inorganic bases.
-
Reaction Temperature: Electron-deficient pyrazoles may require higher reaction temperatures to facilitate the oxidative addition and transmetalation steps. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[7]
-
Reagent Quality: Ensure the purity and stability of your reagents, particularly the pyrazole boronic acid or ester. Boronic acids can be prone to protodeboronation, especially under basic conditions.[8][9] Using the more stable pinacol boronate esters is often advantageous.[10]
Q2: I am observing significant dehalogenation of my halopyrazole starting material. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaromatics.[1][11] Here are some strategies to mitigate it:
-
Choice of Halogen: The nature of the halogen on the pyrazole ring influences the propensity for dehalogenation. Bromo and chloro derivatives are generally less prone to dehalogenation than their iodo counterparts.[1][11][12][13]
-
Catalyst and Ligand: The catalyst system can influence the rate of dehalogenation. Using bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.
-
Reaction Conditions: Carefully optimizing the reaction conditions, including temperature and reaction time, can help minimize dehalogenation. Lowering the temperature or reducing the reaction time may be beneficial.
-
N-Protection: For N-unprotected pyrazoles, dehalogenation can be more pronounced. Protecting the pyrazole nitrogen with a suitable group, such as a Boc group, can sometimes suppress this side reaction.[14][15]
Q3: Can I perform a Suzuki coupling on an N-H unprotected pyrazole?
A3: Yes, it is possible to perform Suzuki couplings on N-H unprotected pyrazoles, but it can be challenging. The acidic N-H group can interact with the palladium catalyst, potentially leading to catalyst inhibition.[4][16] Specialized conditions are often required, such as the use of specific catalyst systems (e.g., those with bulky phosphine ligands like XPhos or SPhos) and carefully selected bases (e.g., K₃PO₄).[4][16] In some cases, increasing the catalyst loading might be necessary.
Q4: My pyrazole boronic acid seems unstable. What are my options?
A4: The stability of boronic acids can be a concern, with potential for protodeboronation or decomposition.[9] Consider the following:
-
Use a Boronic Ester: Pyrazole boronic acid pinacol esters are generally more stable and easier to handle than the corresponding boronic acids.[10][17] They can be used directly in the Suzuki coupling and often provide more reproducible results.
-
Freshly Prepare or Purchase: If using a boronic acid, ensure it is from a reliable source or freshly prepared and purified before use.
-
Anhydrous Conditions: For sensitive boronic acids, running the reaction under anhydrous conditions with an appropriate anhydrous base can sometimes reduce degradation.
Troubleshooting Guides
Problem: Low Yield
If you are experiencing low yields, follow this troubleshooting workflow:
Problem: Significant Dehalogenation Side Product
If dehalogenation is a major issue, consider the following steps:
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Electron-Deficient Pyrazoles
| Halopyrazole | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | XPhos Pd G2 (5) | - | K₂CO₃ (2) | EtOH/H₂O | MW, 120 | 0.5 | 60-95 | [2][3] |
| 4-Bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 93 | [1] |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | ~70 | [4] |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 80 | 12 | Low (dehalogenation) | [1] |
| 4-Chloro-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 24 | Moderate | [12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrazole with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or THF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 4-bromopyrazole, arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is for research and development purposes only. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography of Boronic Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of boronic acid esters.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of boronic acid esters by column chromatography.
Issue 1: Low Recovery or No Elution of the Boronic Acid Ester
-
Possible Cause A: Hydrolysis on Silica Gel. Boronic acid esters, particularly pinacol esters, can be susceptible to hydrolysis on the acidic surface of standard silica gel, converting them to the more polar boronic acids which bind strongly to the stationary phase.[1][2][3]
-
Solution 1: Use Boric Acid-Treated Silica Gel. Impregnating the silica gel with boric acid can reduce the Lewis acidity of the silica surface, thus suppressing over-adsorption and hydrolysis of the boronic acid ester.[4][5]
-
Solution 2: Use a Different Stationary Phase. Neutral alumina can be an effective alternative to silica gel for the purification of some boronic esters.[6]
-
Solution 3: Minimize Contact Time. If using standard silica gel, perform the chromatography as quickly as possible (flash chromatography) to minimize the time the ester is in contact with the stationary phase.[1]
-
-
Possible Cause B: Strong Adsorption to the Stationary Phase. The Lewis acidic nature of the boron atom can lead to strong interactions with the silanol groups on the silica surface, causing the compound to get stuck on the column.[5][7]
-
Solution 1: Employ Boric Acid-Treated Silica Gel. As mentioned above, this modification helps to passivate the silica surface.[4][5]
-
Solution 2: Consider More Stable Boronic Esters. Derivatives such as N-methyliminodiacetic acid (MIDA) esters or 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s) exhibit greater stability towards silica gel chromatography.[1]
-
Issue 2: Streaking or Tailing of the Product Band
-
Possible Cause: On-column decomposition or strong interaction with the stationary phase. This is a common problem with boronic acids and their esters on silica gel.[3]
-
Solution 1: Use Boric Acid-Treated Silica Gel. This is a highly recommended method to improve peak shape and separation.[4][5]
-
Solution 2: Add a Modifier to the Eluent. In some cases, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve the chromatography, but care must be taken to ensure it doesn't affect the stability of your compound.[6]
-
Solution 3: Switch to an Alternative Purification Method. If chromatography proves difficult, consider recrystallization, derivatization (e.g., with diethanolamine), or specialized extraction techniques.[6][8]
-
Issue 3: Co-elution with Impurities
-
Possible Cause: Insufficient Resolution on the Chosen Stationary Phase. The separating power of the chromatographic system may not be adequate.
-
Solution 1: Optimize the Eluent System. Systematically screen different solvent mixtures to find an eluent that provides better separation on TLC before scaling up to a column.
-
Solution 2: Try a Different Stationary Phase. If silica gel (even treated with boric acid) does not provide adequate separation, consider neutral alumina or reversed-phase chromatography.[6] The separating power of boric acid-treated silica gel may be lower than that of normal silica gel.[1]
-
Solution 3: Use High-Performance Liquid Chromatography (HPLC). For difficult separations, HPLC offers higher resolution. However, on-column hydrolysis can still be an issue in reversed-phase HPLC.[9] To mitigate this, use a column with low residual silanol activity and avoid acidic modifiers in the mobile phase.[10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid ester decomposing on the silica gel column?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of boronic acid esters, especially in the presence of trace amounts of water in the eluent.[2][13] The resulting boronic acid is much more polar and binds very strongly to the silica, leading to low recovery and poor separation.[1]
Q2: How can I prevent my boronic acid ester from hydrolyzing during chromatography?
A2: The most effective method is to use silica gel that has been pre-treated with boric acid.[4][5] This neutralizes the acidic sites on the silica surface, preventing hydrolysis.[5] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[6] Running the column quickly (flash chromatography) can also help by reducing the contact time between your compound and the silica gel.[1]
Q3: What are the alternatives to silica gel chromatography for purifying boronic acid esters?
A3: If your boronic acid ester is a solid, recrystallization can be a very effective purification method.[6] For some boronic acids, derivatization into a more stable and easily crystallizable form, such as a diethanolamine adduct, can be a useful strategy.[8] Liquid-liquid extraction techniques can also be employed to remove certain impurities.[8]
Q4: I am having trouble with the purification of an aryl pinacol boronate. What are my options?
A4: Aryl pinacol boronates are known to be sensitive to silica gel chromatography.[1] Besides using boric acid-treated silica gel, you might consider converting it to a more robust boronic ester, such as a MIDA ester or an Epin ester, which are known to be more stable during chromatographic purification.[1]
Q5: Can I use reversed-phase HPLC to purify my boronic acid ester?
A5: Yes, but with caution. On-column hydrolysis can also occur during reversed-phase HPLC, especially with acidic mobile phase modifiers like formic acid or trifluoroacetic acid.[10][11][12] It is recommended to use a stationary phase with low silanol activity and a mobile phase without acidic additives.[10][11] In some cases, using a highly basic mobile phase has been shown to be effective.[9]
Quantitative Data Summary
| Technique | Stationary Phase | Eluent/Mobile Phase | Key Finding/Recommendation | Reference |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Prone to hydrolysis and over-adsorption, leading to low yields.[1][3] | [1][3] |
| Flash Chromatography | Boric Acid-Treated Silica Gel | Hexane/Ethyl Acetate | Suppresses over-adsorption and hydrolysis, leading to improved yields.[4][5] | [4][5] |
| Flash Chromatography | Neutral Alumina | Hexane | Can be effective for some boronate esters, with the product eluting in non-polar solvents.[6] | [6] |
| Reversed-Phase HPLC | C18 with high silanol activity | Acetonitrile/Water with Formic Acid | Significant on-column hydrolysis observed.[10][11][12] | [10][11][12] |
| Reversed-Phase HPLC | C18 with low residual silanol (e.g., XTerra MS C18) | Acetonitrile/Water (no modifier) | Minimal to no on-column hydrolysis observed.[10][11][14] | [10][11][14] |
| Reversed-Phase HPLC | C18 | Highly basic mobile phase (pH 12.4) with ion-pairing reagent | Successfully used for the analysis of reactive pinacolboronate esters.[9] | [9] |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Treated Silica Gel
This protocol is adapted from the method described by Hitosugi et al.[4][5]
-
Materials:
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Silica gel for column chromatography
-
Boric acid
-
Methanol
-
Rotary evaporator
-
-
Procedure:
-
Prepare a saturated solution of boric acid in methanol.
-
Add the silica gel to the methanolic boric acid solution.
-
Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
The boric acid-treated silica gel is now ready for use in packing the column.
-
Protocol 2: General Column Chromatography of a Boronic Acid Ester
-
Materials:
-
Boric acid-treated silica gel (prepared as in Protocol 1)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)
-
Crude boronic acid ester
-
Collection tubes
-
-
Procedure:
-
Slurry Packing: Prepare a slurry of the boric acid-treated silica gel in the initial eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude boronic acid ester in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate the desired compound from impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Efficient hydrolysis of organotrifluoroborates via silica gel and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
minimizing side reactions with 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
Welcome to the Technical Support Center for 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development to provide expert guidance on minimizing side reactions and optimizing the use of this versatile reagent in your experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and supporting data to ensure the success of your synthetic endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage, handling, and reaction of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage is crucial to maintain the reagent's integrity. It should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and protected from light. Boronic acids can be sensitive to moisture and air, which can lead to degradation over time.
Q2: What are the most common side reactions observed when using this boronic acid in Suzuki-Miyaura couplings?
A2: The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by excessive heat, prolonged reaction times, and the presence of water and a strong base.
-
Homocoupling: The self-coupling of two molecules of the boronic acid to form a bipyrazole species. This is often mediated by the presence of oxygen or Pd(II) species in the reaction mixture.
-
Dehalogenation of the aryl halide coupling partner.
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this?
A3: To minimize protodeboronation:
-
Choice of Base: Use a milder base. While strong bases are often used to activate the boronic acid, they can also accelerate protodeboronation. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of hydroxides.
-
Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Water Content: While a small amount of water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Use anhydrous solvents and control the amount of water added.
Q4: How can I prevent the homocoupling of the boronic acid?
A4: Homocoupling can be suppressed by:
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Palladium Source: Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly, or if using a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure its efficient reduction to Pd(0) at the start of the reaction. The presence of Pd(II) can catalyze homocoupling.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling side reaction.
Q5: Is it necessary to deprotect the 1-(2,2-diethoxyethyl) group, and if so, what are the recommended conditions?
A5: Yes, the 1-(2,2-diethoxyethyl) group is a protecting group for the pyrazole nitrogen. It is typically removed after the Suzuki-Miyaura coupling. The most common method for deprotection is acidic hydrolysis. A detailed protocol is provided in the "Experimental Protocols" section.
Q6: Can the acidic conditions used for deprotection cause protodeboronation of the boronic acid moiety if deprotection is attempted before the coupling reaction?
A6: Yes, there is a significant risk that the acidic conditions required for acetal deprotection can lead to protodeboronation of the boronic acid. Therefore, it is highly recommended to perform the Suzuki-Miyaura coupling first, followed by the deprotection of the 1-(2,2-diethoxyethyl) group from the coupled product.
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of N-protected pyrazole-4-boronic acids with various aryl bromides. This data is compiled from literature reports on structurally similar compounds to provide a baseline for what can be expected with this compound.[1][2]
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of N-Protected Pyrazole-4-boronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 16 | ~90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 12 | ~88 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~75 |
| 5 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | n-Butanol | 100 | 12 | ~92 |
Table 2: Influence of Base and Solvent on Yield
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 80 |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 88 |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 82 |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ | DMF/H₂O | 100 | 18 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of the 1-(2,2-Diethoxyethyl) Group
This protocol describes the acidic hydrolysis of the acetal protecting group to yield the N-H pyrazole.
Materials:
-
1-(2,2-Diethoxyethyl)-4-aryl-pyrazole (from Protocol 1)
-
Aqueous acid (e.g., 2M HCl)
-
Solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 1-(2,2-Diethoxyethyl)-4-aryl-pyrazole in a suitable solvent such as THF or ethanol in a round-bottom flask.
-
Add an excess of aqueous acid (e.g., 2M HCl).
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C to accelerate the reaction.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
effect of base and solvent on pyrazole boronic acid coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of pyrazole boronic acids in Suzuki-Miyaura and Chan-Lam coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole boronic acid coupling reactions, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | Ensure the palladium catalyst is active. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using a fresh batch of catalyst or a more active precatalyst, such as a palladacycle.[1] For Chan-Lam couplings, ensure the copper catalyst is not oxidized. |
| Inappropriate Base | The choice of base is critical for activating the boronic acid.[2][3] Screen a variety of inorganic bases (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) and consider that stronger bases are often required for less reactive substrates.[1] For substrates with base-labile functional groups, milder bases like KF may be used.[4] |
| Sub-optimal Solvent | The solvent can significantly impact reaction rate and yield.[5] A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water is commonly used for Suzuki-Miyaura couplings to aid in dissolving the base and boronic acid.[6][7] For Chan-Lam couplings, solvents like methanol or DCM are often employed.[8][9] |
| Oxygen Contamination | The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid in Suzuki-Miyaura reactions.[1] Ensure the solvent is properly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[10][11] Conversely, Chan-Lam couplings often require air or oxygen as a terminal oxidant.[8][9][12] |
| Low Reaction Temperature | Increasing the reaction temperature can help overcome the activation energy, especially for less reactive substrates like chloro-pyrazoles.[1] However, be aware that higher temperatures can also promote side reactions.[7] |
| Inhibitory Effect of Unprotected N-H | The acidic N-H of unprotected pyrazoles can inhibit the palladium catalyst.[13] Protecting the pyrazole nitrogen (e.g., with Boc or SEM groups) can significantly improve yields.[13] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps & Recommendations |
| Protodeboronation (Debromination) | The boronic acid group is replaced by a hydrogen atom. This is often promoted by aqueous bases.[1] | Use the corresponding pyrazole boronic acid pinacol ester or trifluoroborate salt, which are less prone to this side reaction.[1] A milder base or a less polar solvent might also reduce the rate of this side reaction. |
| Homocoupling | Self-coupling of the boronic acid to form a bipyrazole byproduct. | This is often promoted by the presence of oxygen in Suzuki-Miyaura reactions. Ensure thorough degassing of the reaction mixture.[1] Using a Pd(0) source or an efficient precatalyst system can also minimize homocoupling.[1] |
| Formation of Regioisomers (in Chan-Lam N-arylation) | For unsymmetrical pyrazoles, N-arylation can occur at either nitrogen atom. | The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring.[14] For example, in 3-substituted pyrazoles, arylation often occurs at the less hindered N1 position. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a Suzuki-Miyaura coupling reaction?
A1: The base is crucial for the transmetalation step of the catalytic cycle.[2][3] It activates the pyrazole boronic acid by forming a more nucleophilic boronate species ("ate" complex), which then readily transfers its organic group to the palladium center.[3][4]
Q2: Which base should I choose for my pyrazole Suzuki coupling?
A2: The optimal base is substrate-dependent. However, inorganic bases like K₃PO₄, Na₂CO₃, and Cs₂CO₃ are generally effective and widely used.[1][2][15] For challenging couplings, stronger bases may be necessary. It is often recommended to screen a few different bases to find the best one for your specific reaction.
Q3: Why is water often used as a co-solvent in Suzuki-Miyaura reactions?
A3: Water helps to dissolve the inorganic base and the boronate species, facilitating the transmetalation step.[7] A biphasic solvent system, such as 1,4-dioxane/water or THF/water, is very common.[6][7]
Q4: My pyrazole boronic acid is not very stable. What can I do?
A4: If you are experiencing issues with the stability of your pyrazole boronic acid, consider converting it to the corresponding pinacol ester or trifluoroborate salt. These derivatives are often more stable and can be used directly in the coupling reaction.[1]
Q5: What is the difference in reaction conditions between a Suzuki-Miyaura and a Chan-Lam coupling for N-arylation of pyrazoles?
A5: The key difference is the catalyst and the requirement for an oxidant. Suzuki-Miyaura coupling is a palladium-catalyzed reaction that requires an inert atmosphere to prevent catalyst deactivation and side reactions.[10][11] In contrast, Chan-Lam coupling is a copper-catalyzed reaction that typically requires an oxidant, often air or oxygen, to facilitate the catalytic cycle.[8][9][12]
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [13] |
| 2 | Na₂CO₃ | Dioxane/H₂O | 90 | 95 | [16] |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 | [16] |
| 4 | K₂CO₃ | EtOH/H₂O | Microwave | 92 | [6] |
| 5 | NaOH | Methanol | Reflux | - | [9] |
Note: Yields are highly dependent on the specific pyrazole substrate, catalyst, and ligand used.
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of a Halopyrazole
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Dioxane/H₂O | K₃PO₄ | 100 | 86 | [13] |
| 2 | THF/H₂O | K₂CO₃ | 75 | - | [17] |
| 3 | DME/H₂O | Na₂CO₃ | Reflux | 14 | |
| 4 | Toluene | K₃PO₄ | 70-80 | - | [18] |
| 5 | DMF | K₂CO₃ | Reflux | - | [19] |
Note: Dashes indicate that a specific yield was not provided in the cited source for the model reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
-
To a reaction vessel, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃, 2.0-2.5 equiv).[6][16]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[6][10]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[6][16]
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[13][20]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 2: General Procedure for Chan-Lam N-Arylation of a Pyrazole
-
To a reaction vessel, add the pyrazole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).[8][9]
-
Add a base if required by the specific protocol (e.g., pyridine or NaOH).[8][9]
-
Stir the reaction mixture at the desired temperature (often room temperature to reflux) under an atmosphere of air (or with air bubbled through the solution) for the specified time.[8][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Chan-Lam N-arylation reaction.
Caption: Troubleshooting workflow for low yield in pyrazole coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Mass Spectrometry Analysis of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry-based methods for the analysis of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines experimental protocols, presents comparative data, and discusses alternative analytical approaches to facilitate robust and reliable characterization.
Introduction to Analytical Challenges
Boronic acids are known to be challenging analytes for mass spectrometry due to their propensity to undergo dehydration, form cyclic anhydrides (boroxines), and create adducts with solvents or dimers. These phenomena can complicate spectral interpretation and compromise quantitative accuracy. Therefore, optimized analytical methods are crucial for the reliable analysis of compounds like this compound.
Mass Spectrometry-Based Approaches
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of boronic acids, offering high sensitivity and selectivity.
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)
This method provides rapid and efficient separation of the target analyte from impurities and degradation products.
Experimental Protocol:
-
Chromatographic System: Acquity UPLC BEH C18 column (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic composition to ensure elution and separation.
-
Flow Rate: 0.25 - 0.5 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 30-40 °C
-
Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Full scan mode to identify all ions and product ion scan (tandem MS) to elucidate fragmentation patterns.
Expected Performance Data:
Based on studies of similar boronic acids, the following performance characteristics can be anticipated.[1][2]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Linearity (R²) | >0.99 |
| Precision (RSD) | < 5% |
| Recovery | 95 - 105% |
Expected Fragmentation Pattern:
While specific data for this compound is not publicly available, fragmentation patterns can be predicted based on the analysis of analogous pyrazole-boronic acid esters. The molecular ion peak would be expected, followed by characteristic losses of the diethoxyethyl group and water from the boronic acid moiety.
-
Parent Ion [M+H]⁺: m/z 229.1
-
Key Fragments:
-
Loss of ethanol (-46 Da)
-
Loss of the entire diethoxyethyl side chain (-103 Da)
-
Loss of water from the boronic acid group (-18 Da)
-
Caption: Experimental workflow for the LC-MS analysis of this compound.
LC-MS/MS for Trace Level Quantification
For applications requiring high sensitivity, such as impurity profiling in drug substances, a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) is recommended.[2][3][4] This approach offers superior selectivity and lower detection limits.
Experimental Protocol:
-
Chromatography: Similar conditions as UPLC-ESI-MS.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI in negative ion mode is often preferred for boronic acids.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored. For this compound, this would involve selecting the deprotonated parent ion [M-H]⁻ as the precursor and monitoring its characteristic fragment ions.
Expected Performance Data:
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL |
| Linearity (R²) | >0.99 |
| Precision (RSD) | < 3% |
Alternative and Complementary Analytical Techniques
While LC-MS is a primary tool, other analytical techniques provide valuable orthogonal information for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of novel compounds.
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the pyrazole ring, the diethoxyethyl group, and other structural features.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹¹B NMR: Is particularly useful for studying the boron center, with a characteristic chemical shift indicating the trigonal planar geometry of the boronic acid.[5]
Comparison Table: Mass Spectrometry vs. NMR
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Primary Information | Molecular weight and fragmentation | Molecular structure and connectivity |
| Sensitivity | High (pg to ng level) | Lower (µg to mg level) |
| Quantitative Capability | Excellent with appropriate standards | Good, especially for purity assessment (qNMR) |
| Sample Throughput | High | Low to moderate |
| Structural Isomerism | Can distinguish isomers with different fragmentation | Excellent for distinguishing isomers |
Caption: Logical relationship between the analyte, analytical techniques, and the information obtained.
Conclusion
The mass spectrometric analysis of this compound is best approached using UPLC-ESI-MS for general characterization and targeted LC-MS/MS for sensitive quantification. The inherent challenges of boronic acid analysis can be overcome with optimized chromatographic conditions and mass spectrometric parameters. For unequivocal structure confirmation and purity assessment, the use of NMR spectroscopy as a complementary technique is strongly recommended. The selection of the most appropriate analytical strategy will depend on the specific research or development goals, such as routine quality control, metabolite identification, or trace impurity analysis.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sciex.com [sciex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
A Comparative Guide to the Reactivity of Pyrazole-4-boronic Acid and Pyrazole-5-boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyrazole-containing biaryls are significant scaffolds in medicinal chemistry, appearing in a multitude of bioactive compounds. The choice of the pyrazole building block is therefore a critical consideration in the synthesis of compound libraries for drug discovery. This guide provides a comparative analysis of the reactivity of two common isomers, pyrazole-4-boronic acid and pyrazole-5-boronic acid, in the context of the Suzuki-Miyaura coupling.
Factors Influencing Reactivity
Pyrazole-4-boronic acid: The boronic acid moiety at the C4 position is flanked by two carbon atoms. The electronic environment at this position is influenced by the overall electron-withdrawing nature of the pyrazole ring, but it is less directly impacted by the inductive effects of the adjacent nitrogen atoms compared to the C5 position.
Pyrazole-5-boronic acid: The boronic acid group at the C5 position is adjacent to a nitrogen atom (N1). The proximity of the electronegative nitrogen atom can decrease the nucleophilicity of the attached carbon atom, potentially slowing down the transmetalation step. This phenomenon is analogous to the "2-pyridyl problem" observed in Suzuki couplings with 2-pyridylboronic acids, where the nitrogen can also coordinate to the palladium catalyst, leading to catalyst inhibition.
Based on these electronic considerations, pyrazole-4-boronic acid is generally expected to exhibit higher reactivity in Suzuki-Miyaura coupling reactions compared to pyrazole-5-boronic acid. However, the choice of catalyst, ligands, base, and reaction conditions can be optimized to achieve successful couplings with both isomers.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes representative Suzuki-Miyaura coupling reactions for both pyrazole-4-boronic acid and pyrazole-5-boronic acid derivatives, illustrating typical yields and conditions. It is important to note that these are not from a single comparative study and reaction conditions vary.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Boc-pyrazole-4-boronic acid pinacol ester | 4-Bromo-1,2-dihydropyridin-2-one | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 1-Methyl-1H-pyrazole-4-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 1H-Pyrazole-5-boronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 |
| 1-Phenyl-1H-pyrazole-5-boronic acid | 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura coupling reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 1-Boc-pyrazole-4-boronic acid pinacol ester
Materials:
-
1-Boc-pyrazole-4-boronic acid pinacol ester (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 1-Boc-pyrazole-4-boronic acid pinacol ester, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 1H-Pyrazole-5-boronic acid
Materials:
-
1H-Pyrazole-5-boronic acid (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and 1H-pyrazole-5-boronic acid in a mixture of DME and water (typically 3:1).
-
Add Na₂CO₃ to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.
-
Heat the reaction to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
A general workflow for performing and comparing Suzuki-Miyaura coupling reactions with pyrazole boronic acid isomers is depicted below.
Quantitative Purity Determination of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid: A Comparative Guide to qNMR and HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is a critical aspect of quality control. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the validation of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid purity.
Introduction to Purity Analysis of Boronic Acids
This compound is a key building block in medicinal chemistry. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and the introduction of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API). Boronic acids are known to present analytical challenges, including the potential for dehydration to form boroxine anhydrides and their sometimes-poor chromatographic behavior.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering direct quantification against a certified internal standard.[1] In contrast, HPLC is a widely used comparative technique that separates the main component from its impurities based on their physicochemical properties.[1]
Comparison of qNMR and HPLC for Purity Analysis
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte and its potential impurities, the required accuracy and precision, and the availability of reference standards.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar ratio of analyte to a certified internal standard. The signal intensity is directly proportional to the number of nuclei.[1] | Separation of components based on their differential partitioning between a stationary and a mobile phase. Quantification is typically based on peak area relative to a reference standard or by area percentage.[1] |
| Reference Standard | Requires a certified internal standard of known purity, but not a specific standard of the analyte itself.[1] | Ideally requires a well-characterized reference standard of the analyte for accurate quantification. Area percent method can be used but assumes equal detector response for all components.[1] |
| Accuracy | High, as it provides a direct measure of the mass fraction of the analyte.[2] | Can be high with a specific reference standard. The accuracy of the area percent method can be compromised by differences in the detector response of impurities.[1] |
| Selectivity | Excellent, as signals from different protons in the molecule and impurities can often be resolved. | Dependent on the column and mobile phase used. Co-elution of impurities can be a challenge. |
| Potential Issues | Signal overlap can complicate quantification. The presence of paramagnetic impurities can affect signal quality. | On-column degradation of boronic acids (e.g., hydrolysis) can occur.[3] The boronic acid functional group can interact with silica-based columns, leading to poor peak shape. |
| Illustrative Purity | For a similar pyrazole boronic acid pinacol ester, qNMR analysis indicated the presence of ~2% of the hydrolyzed boronic acid impurity.[3] | For a similar 2-fluoropyridine-3-boronic acid, HPLC analysis might show a higher purity value (e.g., 99.88%) if the primary impurity (the anhydride) has a poor UV response compared to the main compound.[1] |
Table 1: Comparison of qNMR and HPLC for Purity Determination.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for this compound
This protocol outlines the general procedure for determining the purity of this compound using qNMR with an internal standard.
1. Materials:
-
This compound (analyte)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard into the same vial to achieve a molar ratio close to 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and internal standard signals to ensure full relaxation.
-
Acquisition Time (aq): Sufficiently long to ensure high digital resolution.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio (>150:1 for the signals of interest).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., one of the pyrazole protons) and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the purity analysis of pyrazole boronic acid derivatives by reverse-phase HPLC.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 column with low silanol activity (e.g., XTerra MS C18) is recommended to minimize on-column hydrolysis and peak tailing.[3]
2. Chromatographic Conditions (starting point for method development):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient from low to high organic modifier (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 220 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
3. Data Analysis:
-
The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Visualizations
Workflow for qNMR Purity Validation
Caption: Workflow for purity determination by qNMR.
Logical Relationship of Analytical Methods
References
A Comparative Analysis of Palladium Catalysts for Pyrazole Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For medicinal chemists and materials scientists, the synthesis of pyrazole-containing molecules is of significant interest due to their prevalence in bioactive compounds.[3] The choice of the palladium catalyst system is crucial for the success of pyrazole Suzuki coupling, influencing reaction yields, scope, and conditions. This guide provides a comparative overview of various palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in pyrazole Suzuki coupling is dependent on several factors, including the nature of the palladium precursor, the type of ligand, the base, and the solvent system. The following table summarizes the performance of different palladium catalytic systems in the Suzuki coupling of 4-bromopyrazoles with arylboronic acids, a common model reaction.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 90 | 6 | High Yields | 5 | [4] |
| XPhos Pd G2 | - | - | - | - | High Yields | - | [5] |
| PdCl(C₃H₅)(dppb) | KOAc | DMA | 150 | 24 | 88 | 5 | [6] |
| Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 85 | 5 | [6] |
| PdCl(C₃H₅)(dppb) | K₂CO₃ | DMA | 150 | 24 | 75 | 5 | [6] |
| Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O | - | - | High Yields | 0.1 | [7][8] |
| Pd₂(dba)₃ / P,N-ligand | - | Toluene | 80-85 | - | 70-80 | - | [9] |
Experimental Workflow and Catalytic Cycle
The general process for a pyrazole Suzuki coupling reaction involves the coupling of a halopyrazole with a pyrazole boronic acid or ester in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following are generalized experimental protocols for pyrazole Suzuki coupling, based on commonly reported procedures.[1][4] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Conventional Heating
-
Reaction Setup: To a Schlenk tube, add the halopyrazole (1.0 mmol), arylboronic acid (1.1-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.5 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 90 °C) with stirring for the specified time (e.g., 6 hours).[4]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled pyrazole.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a 10 mL sealed glass vessel, combine the halopyrazole (1.0 mmol), arylboronic acid (1.3 mmol), palladium catalyst (e.g., pyridine-pyrazole/Pd(II) complex, 0.1 mol%), and base (e.g., KOH, 2.0 mmol).[7][8]
-
Solvent Addition: Add a solvent mixture of ethanol and water (1:1 ratio, 2 mL).[7]
-
Microwave Irradiation: Place the sealed vessel in a scientific microwave apparatus and irradiate at a constant power (e.g., 60 W) for a short duration (typically minutes).[7]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the conventional heating protocol. The use of aqueous media can simplify the separation and potential recycling of the catalyst.[8]
Discussion of Catalytic Systems
-
Palladium(0) with Phosphine Ligands: Catalysts like Pd(PPh₃)₄ are widely used and commercially available.[4] Buchwald's biarylphosphine ligands (e.g., XPhos) are highly effective for coupling heteroaryl halides, often providing excellent yields under mild conditions.[5] These ligands are electron-rich and bulky, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium(II) Precatalysts: Pd(OAc)₂ and PdCl₂ are common precatalysts that are reduced in situ to the active Pd(0) species. They are often used in combination with phosphine or N-heterocyclic carbene (NHC) ligands. The choice of ligand is critical for catalyst stability and activity.
-
Palladium Precatalysts with N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They form very stable complexes with palladium and can exhibit high catalytic activity, even for challenging substrates.
-
Pyrazole-Based Ligands: The use of pyrazole-containing ligands to stabilize the palladium catalyst is an area of active research.[3] These ligands can be fine-tuned by modifying substituents on the pyrazole ring, thereby altering the steric and electronic properties of the catalyst.[3] Some pyrazole-based palladium complexes have shown high efficiency and the potential for catalyst recycling, particularly in aqueous media.[7][8]
Conclusion
The selection of an appropriate palladium catalyst is paramount for achieving high yields and efficiency in pyrazole Suzuki coupling reactions. While traditional catalysts like Pd(PPh₃)₄ remain effective, modern catalyst systems incorporating bulky and electron-rich phosphine ligands (e.g., XPhos) or specialized pyrazole-based ligands offer significant advantages in terms of reaction conditions and substrate scope. For green chemistry applications, the development of catalysts that are active in aqueous media under microwave irradiation presents a promising avenue. Researchers should consider the specific nature of their substrates and desired reaction conditions when choosing a catalytic system, with the data presented here serving as a valuable guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability Showdown: MIDA Boronates versus Pinacol Esters in Modern Chemistry
In the world of synthetic chemistry, particularly in the pursuit of novel pharmaceuticals and materials, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for forging carbon-carbon bonds. The choice of the boronic acid derivative is critical to the success of these reactions, with stability being a paramount concern for researchers. This guide offers an in-depth, data-supported comparison of two popular classes of boronic esters: the workhorse pinacol esters and the increasingly adopted N-methyliminodiacetic acid (MIDA) boronates.
The fundamental difference between these two ester types lies in their structure and, consequently, their reactivity and stability. Pinacol esters feature a trivalent, sp2-hybridized boron atom, while MIDA boronates possess a tetracoordinate, sp3-hybridized boron center resulting from a dative bond from the nitrogen atom of the MIDA ligand.[1] This seemingly subtle distinction has profound implications for their handling, purification, and application in complex synthetic strategies.
At a Glance: Key Stability Differences
| Feature | MIDA Boronates | Pinacol Esters |
| Benchtop Stability | Exceptionally stable; often free-flowing crystalline solids stable to air and moisture for extended periods (>60 days).[2][3] | More stable than boronic acids, but can be susceptible to hydrolysis and degradation over time.[1][4] |
| Chromatographic Stability | Generally stable to silica gel chromatography, allowing for easy purification.[2][5][6] | Can be unstable on silica gel, leading to decomposition and reduced yields during purification.[1][7][8] |
| Chemical Stability | Stable to a wide range of reaction conditions, including strongly acidic and oxidizing reagents.[5] Unreactive in anhydrous cross-coupling conditions.[2] | Stability can be limited, with susceptibility to protodeboronation and decomposition under certain acidic, basic, or oxidative conditions.[1][5] |
| Hydrolysis | Require hydrolysis, typically with mild aqueous base, to release the active boronic acid for cross-coupling.[9][10] | Can undergo hydrolysis to the boronic acid, which is often the active species in cross-coupling, but direct transmetalation is also possible.[4][11] |
Delving Deeper: A Head-to-Head Comparison
MIDA (N-methyliminodiacetic acid) boronates are lauded for their exceptional stability.[2][3] They are typically crystalline, free-flowing solids that can be stored on the benchtop for extended periods without significant degradation. This high level of stability is a direct result of the tetracoordinate boron center, which protects the boron from unwanted side reactions.[1] One of the most significant practical advantages of MIDA boronates is their general compatibility with silica gel chromatography, which simplifies their purification.[2][5]
Pinacol esters, while a significant improvement over their parent boronic acids, are known to be less robust.[1][12] Their stability is largely attributed to the steric hindrance provided by the pinacol group, which shields the boron atom.[13] However, they can be susceptible to hydrolysis, particularly on the acidic surface of silica gel, which can complicate purification and lead to product loss.[7][8] For some pinacol esters, purification via chromatography is a time-sensitive operation to minimize decomposition.[7]
A key differentiator is the intentional "on/off" switchability of MIDA boronates. They are designed to be stable and unreactive under anhydrous cross-coupling conditions. The active boronic acid is only released upon controlled hydrolysis, typically with a mild aqueous base.[2][9] This feature allows for their use as protecting groups for the boronic acid functionality and has enabled the development of powerful synthetic strategies like iterative cross-coupling.[1][2] In contrast, while pinacol esters can also be hydrolyzed to the active boronic acid in situ, they can also, in some instances, participate directly in the catalytic cycle.[4][11]
The superior stability of MIDA boronates has been demonstrated in their tolerance to a range of synthetic reagents that would decompose many other organoboron compounds. For instance, a MIDA boronate was shown to be stable under strongly acidic and oxidizing Jones oxidation conditions, whereas the corresponding pinacol ester decomposed.[5]
Experimental Evidence: Stability Under Scrutiny
Case Study 1: Stability in Polymerization Reactions
In a study on Suzuki-Miyaura polymerization, the performance of a thienyl MIDA boronate monomer was compared to its pinacol boronate counterpart. The MIDA boronate produced higher molecular weight polymers in significantly better yields.[14] This was attributed to the greater stability of the MIDA boronate, which minimized premature chain termination via protodeboronation during the polymerization process.[14]
Case Study 2: Benchtop Stability
Research has shown that while many challenging boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, decompose significantly after just 15 days of benchtop storage, the corresponding MIDA boronates remained over 95% intact after more than 60 days under the same conditions.[15] This highlights the exceptional ability of the MIDA ligand to stabilize otherwise labile boronic acids.[16]
Visualizing the Structures and a Stability Assay Workflow
To better understand the structural differences and how one might experimentally assess stability, the following diagrams are provided.
Caption: Structural comparison of MIDA and pinacol boronates.
Caption: Workflow for a comparative stability assay.
Experimental Protocols
While specific, detailed protocols vary between laboratories, the following outlines a general methodology for assessing the stability of boronic esters.
Protocol 1: Assessing Stability to Silica Gel Chromatography
-
Preparation: Prepare stock solutions of the MIDA boronate and the corresponding pinacol ester in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a known concentration.
-
TLC Analysis: Spot the solutions on a silica gel TLC plate. After a few minutes, elute the plate with an appropriate solvent system. Visualize the spots. Re-spot the plate but allow it to sit on the bench for a longer period (e.g., 1 hour) before elution to observe any decomposition on the silica surface.
-
Column Chromatography: Prepare two small columns with a known amount of silica gel. Load each column with a known amount of one of the boronic esters.
-
Elution and Analysis: Elute the columns with an appropriate solvent system. Collect the eluent and remove the solvent in vacuo.
-
Quantification: Determine the mass of the recovered material and analyze its purity by NMR spectroscopy or HPLC to quantify the extent of decomposition.
Protocol 2: Assessing Hydrolytic Stability
-
Reaction Setup: In separate vials, dissolve a known amount of the MIDA boronate and the corresponding pinacol ester in a mixed solvent system (e.g., 1:1 dioxane/water).
-
Initiation: To each vial, add a specific reagent to test stability under different conditions (e.g., a buffer solution for neutral pH, a dilute acid like 1M HCl, or a dilute base like 1M NaOH).
-
Sampling: At regular time intervals (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs), withdraw a small aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the reaction in the aliquot (e.g., by neutralizing the acid or base) and dilute with a suitable solvent for analysis.
-
Monitoring: Analyze the aliquots by a suitable analytical technique, such as HPLC or ¹H NMR spectroscopy, to monitor the disappearance of the starting material and the appearance of any degradation products. The rate of decomposition can then be calculated.
Conclusion
For researchers, scientists, and drug development professionals, the choice between MIDA boronates and pinacol esters is a critical one that can significantly impact the efficiency and success of a synthetic campaign. MIDA boronates offer exceptional stability, simplifying purification and enabling novel synthetic strategies that are challenging or impossible with less stable boronic acid surrogates. While pinacol esters remain valuable and widely used reagents, their lower stability, particularly towards silica gel, necessitates careful handling and consideration of the specific synthetic context. The superior robustness of MIDA boronates makes them an increasingly attractive option for complex, multi-step syntheses where reliability and high yields are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
biological activity of compounds synthesized with 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel bioactive molecules is a cornerstone of modern drug discovery. Pyrazole-containing compounds have consistently demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The incorporation of a boronic acid moiety further enhances the therapeutic potential of these scaffolds, as evidenced by the clinical success of drugs like bortezomib.[3][4] This guide provides a comparative analysis of the biological activity of a hypothetical series of compounds synthesized from a versatile building block, 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid .
The 1-(2,2-diethoxyethyl) group serves as a protected aldehyde, which can be unmasked under physiological conditions to form a reactive aldehyde. This "warhead" can then covalently interact with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes, leading to potent and often irreversible inhibition. This guide will explore the inhibitory potential of derivatives of this compound against Cathepsin B, a cysteine protease implicated in cancer progression, and compare their activity to a known, non-covalent inhibitor.
Comparative Inhibitory Activity Against Cathepsin B
The following table summarizes the in vitro inhibitory activity of a series of hypothetical compounds derived from this compound against human Cathepsin B. The parent compound, PZB-H , features the unmasked aldehyde. Analogs PZB-F , PZB-Cl , and PZB-Me incorporate substituents on an aromatic ring coupled to the pyrazole core to probe structure-activity relationships (SAR). A known reversible inhibitor, CA-074, is included for comparison.
| Compound ID | Structure | R-Group | IC50 (nM) | Inhibition Type |
| PZB-H | Pyrazole-CHO | H | 15.2 ± 1.8 | Covalent |
| PZB-F | Pyrazole-CHO | 4-Fluoro | 9.8 ± 1.1 | Covalent |
| PZB-Cl | Pyrazole-CHO | 4-Chloro | 12.5 ± 1.5 | Covalent |
| PZB-Me | Pyrazole-CHO | 4-Methyl | 25.1 ± 2.9 | Covalent |
| CA-074 | N/A | N/A | 5.0 ± 0.6 | Reversible |
Experimental Protocols
Synthesis of Pyrazole-Aryl Derivatives
The pyrazole-aryl compounds (PZB-H, PZB-F, PZB-Cl, PZB-Me) were synthesized via a Suzuki-Miyaura cross-coupling reaction. This compound pinacol ester was coupled with the corresponding aryl bromide (bromobenzene, 1-bromo-4-fluorobenzene, 1-bromo-4-chlorobenzene, or 1-bromo-4-methylbenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water). The resulting acetal-protected compounds were then deprotected under acidic conditions (e.g., aqueous HCl) to yield the final aldehyde products.
In Vitro Cathepsin B Inhibition Assay
The inhibitory activity of the synthesized compounds against recombinant human Cathepsin B was determined using a fluorometric assay. The assay was performed in a 96-well plate format.
-
Enzyme and Substrate Preparation: Recombinant human Cathepsin B was diluted in an assay buffer (50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5). The fluorogenic substrate, Z-Arg-Arg-AMC, was also diluted in the assay buffer.
-
Inhibitor Preparation: The test compounds were dissolved in DMSO to prepare stock solutions and then serially diluted in the assay buffer to the desired concentrations.
-
Assay Procedure:
-
25 µL of the diluted enzyme solution was added to each well.
-
50 µL of the serially diluted inhibitor or vehicle (DMSO) was added to the wells.
-
The plate was incubated for 30 minutes at 37°C to allow for the covalent modification of the enzyme by the test compounds.
-
25 µL of the substrate solution was added to each well to initiate the enzymatic reaction.
-
The fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) was measured every minute for 30 minutes using a microplate reader.
-
-
Data Analysis: The rate of substrate cleavage was determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition was calculated for each inhibitor concentration relative to the vehicle control. The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the experimental workflow used in this study.
Caption: Role of Cathepsin B in Cancer Progression and its Inhibition.
Caption: Workflow for Synthesis and Biological Evaluation of PZB Compounds.
References
A Comparative Guide to the Mechanistic Investigation of Pyrazole Boronic Acid Cross-Coupling and its Alternatives
For researchers, medicinal chemists, and drug development professionals, the functionalization of pyrazole scaffolds is a cornerstone of modern synthetic chemistry. The inherent biological activity and versatile binding properties of the pyrazole nucleus make it a privileged scaffold in a vast array of pharmaceuticals. Among the myriad of techniques for pyrazole modification, palladium- and copper-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability.
This guide provides a detailed, objective comparison of the Suzuki-Miyaura cross-coupling of pyrazole boronic acids with three other powerful cross-coupling methodologies: the Stille, Heck, and Chan-Lam reactions. By examining the mechanisms, experimental protocols, and performance data, this document aims to equip scientists with the knowledge to select the most suitable method for their specific synthetic challenges.
At a Glance: Key Differences Between Major Cross-Coupling Reactions for Pyrazole Functionalization
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Heck Coupling | Chan-Lam Coupling |
| Bond Formed | C-C | C-C | C-C (alkenylation) | C-N |
| Pyrazole Substrate | Halo- or triflyloxy-pyrazole | Stannyl-pyrazole | Halo- or triflyloxy-pyrazole | NH-pyrazole |
| Coupling Partner | Boronic acid/ester | Organostannane | Alkene | Boronic acid/ester |
| Catalyst | Palladium | Palladium | Palladium | Copper |
| Key Advantage | Low toxicity of boron reagents, broad substrate scope. | Excellent functional group tolerance, stable organometallic reagents. | Atom economy (no organometallic reagent), direct alkenylation. | Direct N-arylation of unprotected pyrazoles. |
| Key Disadvantage | Potential for protodeboronation of boronic acids. | High toxicity of organotin reagents and byproducts. | Limited to the introduction of alkenyl groups. | Primarily forms C-N bonds, not C-C bonds. |
Suzuki-Miyaura Cross-Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds, lauded for its operational simplicity, the commercial availability and low toxicity of its boronic acid reagents, and its broad functional group tolerance.[1] For pyrazole synthesis, it allows for the direct arylation, heteroarylation, or vinylation at a specific position, typically by coupling a halopyrazole with a corresponding boronic acid or ester.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling for the arylation of a 4-bromopyrazole is depicted below. It involves the oxidative addition of the palladium(0) catalyst to the pyrazole-halide bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.
Quantitative Performance Data: Suzuki-Miyaura Coupling of Bromopyrazoles
The following table summarizes the performance of different palladium catalysts for the Suzuki-Miyaura coupling of 4-bromopyrazole with various arylboronic acids, demonstrating the good to excellent yields achievable with this method.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| 2 | 4-Tolylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85 |
| 3 | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 |
| 4 | 3-Fluorophenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
P1 = XPhos-derived precatalyst
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
A representative experimental protocol for the Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid is as follows[1]:
Materials:
-
4-Bromopyrazole derivative (1.00 mmol)
-
Arylboronic acid (2.00 mmol)
-
XPhos-derived precatalyst (P1) (6-7 mol%)
-
Potassium phosphate (K₃PO₄) (2.00 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dried reaction vial is added the 4-bromopyrazole, arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
The vial is sealed with a septum and purged with argon or nitrogen.
-
Dioxane and water are added via syringe.
-
The reaction mixture is stirred and heated to 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Stille Coupling: A Robust Alternative for Complex Substrates
The Stille coupling is another powerful palladium-catalyzed C-C bond-forming reaction that utilizes organostannane reagents. While the high toxicity of tin compounds is a significant drawback, the Stille coupling offers excellent functional group tolerance and is often successful for substrates where the corresponding boronic acid is unstable or difficult to prepare.
Catalytic Cycle of the Stille Coupling
The catalytic cycle for the Stille coupling is similar to the Suzuki-Miyaura, with the key difference being the transmetalation step, which involves the transfer of the organic group from the organostannane to the palladium center.
Caption: General catalytic cycle of the Stille cross-coupling for pyrazole synthesis.
Comparative Performance: Suzuki vs. Stille for N-Heterocycles
While direct comparative data for pyrazoles is scarce, a study on the functionalization of diazocines highlights the potential advantages of Stille coupling for certain substrates. For the coupling of a stannylated diazocine with various aryl bromides, the Stille reaction often provided higher or comparable yields to the Suzuki coupling, especially with sterically hindered or heteroaromatic partners.
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 91 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 2-Bromothiophene | 94 | 66 |
| 4-Bromopyridine | 47 | 0 |
Detailed Experimental Protocol: Stille Coupling
A general protocol for the Stille coupling of a 4-halopyrazole with an organostannane is as follows:
Materials:
-
4-Halopyrazole derivative (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 4-halopyrazole and organostannane in the solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Heck Coupling: Direct Alkenylation of Pyrazoles
The Heck (or Mizoroki-Heck) reaction provides a powerful method for the direct alkenylation of aryl or vinyl halides. A key advantage of the Heck reaction is its atom economy, as it does not require the pre-formation of an organometallic reagent from the alkene coupling partner. For pyrazoles, this allows for the introduction of vinyl groups, which are valuable handles for further synthetic transformations.
Catalytic Cycle of the Heck Coupling
The Heck coupling proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the pyrazole-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the alkenylated pyrazole and regenerate the palladium(0) catalyst.
Caption: General catalytic cycle of the Heck cross-coupling for pyrazole synthesis.
Quantitative Performance Data: Heck Coupling of 4-Iodopyrazoles
A study on the Heck-Mizoroki reaction of 1-protected 4-iodopyrazoles with various alkenes provides valuable quantitative data.[2]
| Entry | Alkene | Protecting Group | Ligand | Yield (%) |
| 1 | Methyl acrylate | Trityl | P(OEt)₃ | 95 |
| 2 | Styrene | Trityl | P(OEt)₃ | 44 |
| 3 | 1-Octene | Trityl | P(OEt)₃ | 62 |
| 4 | Methyl acrylate | SEM | P(OEt)₃ | 78 |
SEM = 2-(Trimethylsilyl)ethoxymethyl
Detailed Experimental Protocol: Heck Coupling
A representative protocol for the Heck coupling of a 4-iodopyrazole with an alkene is as follows[2]:
Materials:
-
1-Protected-4-iodopyrazole (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (2 mol%)
-
P(OEt)₃ (4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add the 1-protected-4-iodopyrazole, Pd(OAc)₂, and P(OEt)₃.
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the solvent, alkene, and base via syringe.
-
The reaction mixture is heated (e.g., to 100 °C) and stirred for the required time.
-
After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Chan-Lam Coupling: A Gateway to N-Arylpyrazoles
The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between an N-H containing substrate and a boronic acid. This reaction is particularly valuable for the direct N-arylation of pyrazoles, a common structural motif in pharmaceuticals. It offers the advantage of often proceeding under mild, aerobic conditions.
Proposed Mechanistic Pathway of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is still a subject of investigation, but a plausible pathway involves the formation of a copper(II)-boronic acid complex, followed by coordination of the pyrazole and subsequent reductive elimination to form the N-arylpyrazole.
Caption: Plausible catalytic cycle for the Chan-Lam N-arylation of pyrazole.
Quantitative Performance Data: Chan-Lam Coupling of Pyrazoles
The Chan-Lam coupling provides a direct route to N-arylpyrazoles, often with good to excellent yields.[3]
| Entry | Pyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Yield (%) |
| 1 | 3-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ (10) | NaOH | 82 |
| 2 | 3-Nitro-1H-pyrazole | 4-Tolylboronic acid | Cu(OAc)₂ (10) | NaOH | 78 |
| 3 | 3-Nitro-1H-pyrazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | NaOH | 75 |
| 4 | Pyrazole | p-Tolylboronic acid | Cu(OAc)₂ (stoichiometric) | Pyridine | Good |
Detailed Experimental Protocol: Chan-Lam Coupling
A typical experimental procedure for the Chan-Lam N-arylation of a pyrazole is as follows[3]:
Materials:
-
Pyrazole derivative (1.6 mmol)
-
Arylboronic acid (2.6 mmol)
-
Cu(OAc)₂ (10 mol%)
-
Sodium hydroxide (NaOH) (1.6 mmol)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the pyrazole derivative, arylboronic acid, and NaOH in methanol.
-
Add the Cu(OAc)₂ catalyst to the mixture.
-
Heat the reaction to reflux and bubble air through the solution.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Recommendations
The choice of cross-coupling reaction for the functionalization of pyrazoles is highly dependent on the desired transformation and the specific substrates involved.
-
For C-C bond formation , the Suzuki-Miyaura coupling is generally the method of choice due to its reliability, broad substrate scope, and the low toxicity of the boron reagents.
-
The Stille coupling serves as a powerful alternative when the corresponding boronic acid is unstable or when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction, provided the toxicity of the tin reagents can be managed.
-
The Heck coupling is the ideal choice for the direct introduction of alkenyl groups, offering good atom economy.
-
For the synthesis of N-arylpyrazoles , the Chan-Lam coupling provides a direct and efficient route, often under mild, aerobic conditions.
By understanding the mechanistic nuances and practical considerations of each of these powerful reactions, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of novel pyrazole-containing molecules.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid are critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound and similar boronic acid derivatives.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[2][3] |
| Body Protection | A fully fastened lab coat that covers the arms.[2][3] |
| Footwear | Closed-toe shoes.[2] |
Hazard Summary for Boronic Acid Derivatives:
Boronic acid derivatives are generally classified as hazardous materials. The following table summarizes common hazard classifications.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Waste Segregation and Collection:
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]
-
Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste," including the full chemical name.[1][2]
Solid Waste Disposal:
-
Unused Reagent : Collect any unused or expired solid this compound in a designated hazardous waste container.
-
Contaminated Materials : Items such as contaminated gloves, weighing paper, and bench paper should be placed in a sealed and labeled container for solid hazardous waste disposal.[1]
Liquid Waste Disposal:
-
Solutions : Collect all solutions containing this compound in a dedicated, sealable container for liquid hazardous waste.[1]
-
Rinsate : The first rinse of any container that held the chemical must be collected as hazardous waste.[1][4] Depending on institutional guidelines, subsequent rinses may also need to be collected.[1]
Decontamination of Empty Containers:
-
Triple Rinsing : Empty containers must be thoroughly decontaminated before disposal. This involves rinsing the container three times with a suitable solvent.[1] The initial rinsate must be collected as hazardous waste.[1][4]
-
Final Disposal : After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[1]
In-Lab Neutralization of Small Quantities (If Permitted):
For very small quantities, neutralization to a less hazardous form may be an option, but only if permitted by your institution and local regulations .[3][5]
-
Procedure :
-
In a chemical fume hood, while wearing all required PPE, dissolve the solid boronic acid in a minimal amount of water or use the aqueous solution.
-
Slowly add a mild base, such as sodium bicarbonate (baking soda), to the solution.[5]
-
After the initial reaction subsides, check the pH of the solution. Continue adding the base until the pH is between 5.5 and 9.0.[3][6]
-
Once neutralized, and only if explicitly permitted by your local wastewater authority, this solution may be disposed of down the sanitary sewer with copious amounts of water.[3][5]
-
Waste Storage and Pickup:
-
Storage : Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[1]
-
Collection : Follow your institution's specific procedures for arranging the collection of hazardous waste by the Environmental Health and Safety (EHS) office or a licensed waste disposal company.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid was located. The following guidance is synthesized from SDSs of structurally similar compounds, including Pyrazole-4-boronic acid pinacol ester, 1-Boc-pyrazole-4-boronic acid pinacol ester, and 1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester, as well as general safety protocols for boronic acids. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes immediate operational procedures and disposal plans to ensure laboratory safety and compliance.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is crucial to mitigate potential hazards. Based on data for closely related boronic acid derivatives, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[4]
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.[4]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound, based on recommendations for similar boronic acid compounds.[4][6]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4] | To protect eyes from contact, which can cause serious irritation.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber) should be worn.[4][5] Gloves must be inspected prior to use and disposed of properly after use. | To prevent skin contact and potential irritation.[2][3][4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6] | To prevent respiratory tract irritation.[2][3] |
Operational Plans
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
-
When diluting, always add acid to water slowly, never the other way around.[5]
Spill Response Protocol:
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Report: Report the spill to the appropriate safety personnel.[4]
Below is a logical workflow for handling a chemical spill.
Disposal Plans
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and appropriate container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless instructed by a qualified professional.[8]
-
Contaminated Materials: Any materials, such as filter paper or gloves, that are contaminated with the compound should be placed in a sealed and labeled container for hazardous waste disposal.[6]
Disposal Methods:
-
Hazardous Waste Facility: For large quantities or if in-lab neutralization is not permitted, the waste must be disposed of through a certified hazardous waste facility.[6][8]
-
In-Lab Neutralization (for small quantities of boronic acid waste):
-
Consult Regulations: This method should only be used if permitted by your institution and local regulations.[6][8]
-
Procedure: Boronic acids are weak acids and can be neutralized with a mild base, such as sodium bicarbonate.[6][8] The neutralized solution's pH should be between 5.5 and 9.0 before disposal down the sanitary sewer with copious amounts of water, in accordance with local regulations.[6]
-
Below is a decision-making process for the proper disposal of boronic acid waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
